Ethyl 2,4-dichlorooctanoate
Description
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Structure
2D Structure
Properties
CAS No. |
90284-97-2 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
ethyl 2,4-dichlorooctanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-3-5-6-8(11)7-9(12)10(13)14-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
ULXWQCYJCSJZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)OCC)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of Ethyl 2,4-dichlorooctanoate
Predicted Chemical and Physical Properties
The chemical and physical properties of Ethyl 2,4-dichlorooctanoate are predicted based on the known values for Ethyl 6,8-dichlorooctanoate and other related chlorinated esters. The presence of chlorine atoms on the second and fourth carbons is expected to influence the molecule's polarity, boiling point, and density.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ | --- |
| Molecular Weight | 241.15 g/mol | Calculated based on the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Based on analogous chlorinated esters. |
| Boiling Point | ~115-125 °C at reduced pressure | Predicted to be slightly different from isomers like Ethyl 6,8-dichlorooctanoate due to the positions of the chlorine atoms affecting intermolecular forces. |
| Density | ~1.1 g/mL | The positions of the chlorine atoms closer to the ester group might slightly increase the density compared to isomers with chlorine atoms further down the chain. |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. | Typical for medium-chain fatty acid esters. |
| Refractive Index | ~1.46 | Based on similar chlorinated alkyl esters. |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of related compounds and established principles of NMR and mass spectrometry.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the ethyl group and the octanoate chain. The chemical shifts of protons on carbons bearing chlorine atoms (C2 and C4) will be significantly downfield.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~4.5 | Triplet | 1H | -CHCl- (C2) |
| ~4.1 | Multiplet | 1H | -CHCl- (C4) |
| ~2.2 | Multiplet | 2H | -CH₂- (C3) |
| ~1.2-1.8 | Multiplet | 6H | -CH₂- (C5, C6, C7) |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ (C8) |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show ten distinct signals. The carbons attached to the chlorine atoms (C2 and C4) and the carbonyl carbon (C1) will have the most downfield chemical shifts.
| Chemical Shift (ppm) | Assignment |
| ~168 | C1 (C=O) |
| ~62 | -OCH₂CH₃ |
| ~60 | C2 (-CHCl-) |
| ~58 | C4 (-CHCl-) |
| ~35 | C3 |
| ~31 | C5 |
| ~28 | C6 |
| ~22 | C7 |
| ~14 | -OCH₂CH₃ |
| ~13 | C8 |
Predicted Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺). Key fragmentation pathways are predicted to involve the loss of the ethoxy group, chlorine atoms, and cleavage of the carbon chain.
Predicted Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound involves the selective dichlorination of ethyl octanoate. Direct chlorination of the ester can be challenging to control and may yield a mixture of products. A more controlled approach would involve the synthesis of a precursor with functionalities that direct chlorination to the desired positions. One possible, though multi-step, conceptual pathway is outlined below.
Conceptual Synthesis Workflow
Structural Elucidation of Ethyl 2,4-dichlorooctanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis and confirmation of Ethyl 2,4-dichlorooctanoate. The document outlines predicted spectroscopic data based on established principles of organic chemistry and spectral analysis of analogous compounds. It also includes detailed experimental protocols for the key analytical techniques required for structural elucidation.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ |
| Molecular Weight | 241.15 g/mol [1][2] |
| Appearance | Colorless to pale yellow oil[2] |
| Boiling Point | Predicted to be higher than ethyl octanoate (208 °C) due to increased molecular weight and dipole-dipole interactions from C-Cl bonds. |
| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate.[2] |
Predicted Spectroscopic Data for Structural Confirmation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of functional groups and the known effects of substituents on spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the number of different proton environments and their connectivity.
Table 2.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (ethyl group) | 1.2-1.4 | Triplet (t) | ~7 |
| CH₂ (ethyl group) | 4.1-4.3 | Quartet (q) | ~7 |
| CH (at C2) | 4.3-4.5 | Doublet of doublets (dd) | ~6, ~8 |
| CH₂ (at C3) | 2.0-2.4 | Multiplet (m) | - |
| CH (at C4) | 4.0-4.2 | Multiplet (m) | - |
| CH₂ (at C5) | 1.6-1.9 | Multiplet (m) | - |
| CH₂ (at C6) | 1.3-1.5 | Multiplet (m) | - |
| CH₂ (at C7) | 1.2-1.4 | Multiplet (m) | - |
| CH₃ (terminal) | 0.8-1.0 | Triplet (t) | ~7 |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will confirm the number of unique carbon environments within the molecule.
Table 2.2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 168-172 |
| CH₂ (ethyl group, O-CH₂) | 61-63 |
| CH₃ (ethyl group, CH₃) | 13-15 |
| CH (at C2) | 55-60 |
| CH₂ (at C3) | 38-42 |
| CH (at C4) | 60-65 |
| CH₂ (at C5) | 30-35 |
| CH₂ (at C6) | 25-30 |
| CH₂ (at C7) | 22-25 |
| CH₃ (terminal) | 13-15 |
Infrared (IR) Spectroscopy
The IR spectrum will identify the key functional groups present in the molecule.
Table 2.3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C=O (ester) | 1735-1750 | Strong, sharp peak |
| C-O (ester) | 1150-1250 | Strong, sharp peak |
| C-Cl | 600-800 | Medium to strong, sharp peaks |
| C-H (sp³) | 2850-3000 | Medium to strong, sharp peaks |
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation.
Table 2.4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
| 240, 242, 244 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with isotopic pattern for two chlorine atoms) |
| 195, 197, 199 | [M - OCH₂CH₃]⁺ |
| 167, 169 | [M - COOCH₂CH₃]⁺ |
| Various | Fragments from cleavage of the alkyl chain |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the carbon-hydrogen framework.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (ester, C-Cl, C-H).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and its isotopic pattern to confirm the presence of two chlorine atoms.
-
Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.
-
Visualizations
The following diagrams illustrate the logical workflow for the structural analysis and a predicted fragmentation pathway.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
References
An In-depth Technical Guide to the Synthesis of Dichlorinated Ethyl Octanoates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for dichlorinated ethyl octanoates, with a specific focus on the well-documented synthesis of Ethyl 6,8-dichlorooctanoate, a key intermediate in the production of alpha-lipoic acid. While direct synthetic routes for Ethyl 2,4-dichlorooctanoate are not extensively reported in publicly available literature, the methodologies presented for the 6,8-isomer offer valuable insights into the chlorination of the ethyl octanoate backbone.
This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate a deeper understanding of the chemical processes involved.
Synthesis of Ethyl 6,8-dichlorooctanoate
The primary route for the synthesis of Ethyl 6,8-dichlorooctanoate involves the chlorination of a hydroxylated precursor, typically Ethyl 6-hydroxy-8-chlorooctanoate. Two common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and bis(trichloromethyl)carbonate, also known as triphosgene.
Method 1: Chlorination using Thionyl Chloride
A traditional and effective method for the synthesis of Ethyl 6,8-dichlorooctanoate is the reaction of Ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride.[1][2] This reaction is often carried out in the presence of a small amount of a base like pyridine, which acts as a catalyst.[1]
Experimental Protocol:
A solution of Ethyl 8-chloro-6-hydroxyoctanoate in an anhydrous solvent such as benzene is added dropwise with stirring to a solution of thionyl chloride in the same solvent, containing a catalytic amount of pyridine.[1] The reaction mixture is then heated under gentle reflux for approximately one hour.[1] After cooling, the mixture is carefully poured into ice-water. The organic layer is separated, dried over anhydrous sodium sulfate, and the final product is purified by vacuum distillation.[1]
Quantitative Data for Thionyl Chloride Method:
| Parameter | Value | Reference |
| Starting Material | Ethyl 8-chloro-6-hydroxyoctanoate | [1] |
| Chlorinating Agent | Thionyl Chloride | [1] |
| Catalyst | Pyridine | [1] |
| Solvent | Anhydrous Benzene | [1] |
| Reaction Time | 1 hour (reflux) | [1] |
| Yield | 59-72% | [1] |
Reaction Pathway:
Caption: Synthesis of Ethyl 6,8-dichlorooctanoate using Thionyl Chloride.
Method 2: Chlorination using Bis(trichloromethyl)carbonate (Triphosgene)
An alternative and more environmentally friendly approach utilizes bis(trichloromethyl)carbonate as the chlorinating agent.[3] This method avoids the use of thionyl chloride, which can produce corrosive and hazardous byproducts.[3] The reaction is typically carried out in the presence of a solvent like N,N-dimethylformamide (DMF).[3]
Experimental Protocol:
Ethyl 6-hydroxy-8-chlorooctanoate is dissolved in N,N-dimethylformamide.[3] Under ice-water bath conditions and with stirring, a solution of bis(trichloromethyl)carbonate in an organic solvent (such as toluene or chlorobenzene) is added dropwise.[3] After the addition is complete, the reaction mixture is slowly heated to a temperature between 50-90°C and maintained for 2-8 hours.[3] The reaction is monitored for the cessation of hydrogen chloride gas evolution.[3] Upon completion, the reaction mixture is cooled, neutralized with a base, and the solvent is removed under normal pressure. The final product, Ethyl 6,8-dichlorooctanoate, is obtained through vacuum distillation, collecting the fraction at 172-176°C under a vacuum of 5 mmHg.[3]
Quantitative Data for Bis(trichloromethyl)carbonate Method:
| Parameter | Value | Reference |
| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate | [3] |
| Chlorinating Agent | Bis(trichloromethyl)carbonate | [3] |
| Solvent | N,N-dimethylformamide (DMF) and Toluene/Chlorobenzene | [3] |
| Reaction Temperature | 50-90°C | [3] |
| Reaction Time | 2-8 hours | [3] |
| Molar Ratio (Reactant:Triphosgene:DMF) | 1 : 0.34-0.5 : 1.0-1.5 | [3] |
| Yield | 86.1% - 93.4% | [3] |
| Purity | 97.8% - 98.4% | [3] |
Reaction Pathway:
Caption: Synthesis of Ethyl 6,8-dichlorooctanoate using Triphosgene.
General Considerations for Dichlorination of Fatty Acid Esters
The synthesis of dichlorinated fatty acid esters, such as the target molecule this compound, would likely proceed through similar principles of electrophilic chlorination or nucleophilic substitution. The challenge in synthesizing a specific isomer like the 2,4-dichloro derivative lies in achieving regioselectivity.
Potential synthetic strategies could involve:
-
Direct Chlorination of Ethyl Octanoate: This would likely require a radical chlorination or a method that favors chlorination at specific positions on the alkyl chain. Controlling the position of chlorination can be challenging and may result in a mixture of isomers.
-
Synthesis from a Precursor with Pre-installed Functional Groups: A more controlled approach would involve starting with an ethyl octanoate derivative that has functional groups (e.g., hydroxyl or carbonyl groups) at the 2 and 4 positions, which can then be converted to chlorides.
Further research and methods development would be necessary to establish a reliable and high-yield synthesis for this compound. The detailed protocols for the synthesis of Ethyl 6,8-dichlorooctanoate provide a strong foundation for such investigations.
References
An In-depth Technical Guide on Ethyl 2,4-dichlorooctanoate
Introduction
Ethyl 2,4-dichlorooctanoate is a halogenated fatty acid ester. Its structure, featuring a chlorinated eight-carbon chain with an ethyl ester group, suggests its potential utility as a synthetic intermediate in the preparation of more complex molecules. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique reactivity and physical properties. This guide provides a summary of the inferred physical properties, a detailed hypothetical synthesis protocol, and a discussion of potential biological activities based on related compounds.
Physical and Chemical Properties
Due to the absence of specific experimental data for this compound, the following table summarizes the known physical properties of two analogous compounds: Ethyl 2,4-dichloroacetoacetate and Ethyl 6,8-dichlorooctanoate. These values can offer an approximation of the expected properties for the target compound.
| Property | Ethyl 2,4-dichloroacetoacetate | Ethyl 6,8-dichlorooctanoate |
| Molecular Formula | C₆H₈Cl₂O₃[1][2] | C₁₀H₁₈Cl₂O₂[3][4] |
| Molecular Weight | 199.03 g/mol [1][2] | 241.15 g/mol [3][4] |
| Appearance | Colorless Clear Liquid[1] | Colourless to Pale Yellow Oil[4] |
| Density | 1.315 g/cm³[2] | 1.107 g/mL at 25 °C[4] |
| Boiling Point | Not available | 109 °C at 0.7 Torr[4] |
| Refractive Index | Not available | n20/D 1.462[4] |
| Solubility | Not available | Chloroform, Ethyl Acetate (Slightly)[4] |
| Storage | Store at <-15°C[2] | Sealed in dry, Room Temperature[4] |
Synthesis of this compound: A Proposed Experimental Protocol
A plausible synthetic route to this compound involves the chlorination of a suitable precursor, such as ethyl 2-octenoate or ethyl 4-hydroxyoctanoate. The following is a detailed, hypothetical experimental protocol for the synthesis via chlorination of ethyl octanoate. This protocol is based on general methods for the halogenation of esters and requires optimization and validation.
Objective: To synthesize this compound from ethyl octanoate.
Materials:
-
Ethyl octanoate
-
N-Chlorosuccinimide (NCS)
-
Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide (initiator)
-
Dichloromethane (solvent)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reaction flask, condenser, and dropping funnel
-
Separatory funnel
-
Chromatography column (for purification)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve ethyl octanoate (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Add a catalytic amount of benzoyl peroxide to the solution.
-
Chlorination: Slowly add a solution of sulfuryl chloride (2.2 equivalents) in dichloromethane to the reaction mixture via the dropping funnel at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Below is a conceptual workflow for the proposed synthesis.
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the biological activities of related compounds, such as fatty acid esters and other chlorinated organic molecules, can provide some insights into its potential effects.
Fatty acid esters are known to possess antimicrobial properties.[5] Their mechanism of action is often attributed to the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.[5] The lipophilic nature of the octanoate chain in this compound would facilitate its interaction with the lipid bilayer of cell membranes. The presence of chlorine atoms could further enhance this activity by altering the electronic properties and steric hindrance of the molecule, potentially leading to more specific interactions with membrane components.
Furthermore, some chlorinated fatty acid esters are recognized as process-induced contaminants in edible oils and are studied for their toxicological profiles.[6][7] For instance, fatty acid esters of dichloropropanols are known to be formed during food processing and are monitored due to potential health concerns.[6][7] Therefore, it is plausible that this compound could exhibit some level of cytotoxicity, which would warrant further investigation.
The following diagram illustrates a conceptual signaling pathway for the potential antimicrobial activity of a lipophilic compound like this compound, focusing on cell membrane disruption.
Caption: Conceptual mechanism of antimicrobial action via membrane disruption.
Conclusion
This compound is a compound for which specific experimental data is currently lacking. However, based on the properties of analogous compounds and general chemical principles, it is predicted to be a liquid with potential applications as a synthetic intermediate. A plausible synthetic route has been proposed, although it requires experimental validation. The biological activity of this compound is unknown, but it may exhibit antimicrobial or cytotoxic effects, warranting further toxicological and pharmacological evaluation. This technical guide serves as a foundational resource for researchers and scientists interested in the synthesis and characterization of this and other novel halogenated fatty acid esters.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Ethyl 2,4-dichloroacetoacetate | 88-00-6 | FE139191 [biosynth.com]
- 3. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]
- 5. Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and occurrence of dichloropropanol fatty acid esters and related process‐induced contaminants in edible oils and fats | Scilit [scilit.com]
An In-depth Technical Guide to Ethyl 6,8-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 6,8-dichlorooctanoate, a key organic intermediate. It includes detailed information on its chemical identity, physical and chemical properties, synthesis protocols, and its primary applications in the pharmaceutical and agrochemical industries.
Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl 6,8-dichlorooctanoate[1] |
| CAS Number | 1070-64-0[1] |
| Molecular Formula | C₁₀H₁₈Cl₂O₂[1] |
| Molecular Weight | 241.15 g/mol [1] |
| SMILES | CCOC(=O)CCCCC(CCCl)Cl[1] |
| InChI | InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of Ethyl 6,8-dichlorooctanoate is presented below.
| Property | Value | Reference |
| Appearance | Colourless to Pale Yellow Oil/Gold Liquid | [2][3][4] |
| Boiling Point | 109 °C at 0.7 Torr; 288.5 °C at 760 mmHg | [2][5] |
| Density | 1.107 g/mL at 25 °C | [2][5][6] |
| Refractive Index | n20/D 1.462 | [5][6] |
| Solubility | Soluble in many organic solvents | [7] |
| Purity | Typically ≥95% to ≥99% | [2][8][9] |
Applications in Synthesis
Ethyl 6,8-dichlorooctanoate is a crucial intermediate in the synthesis of various commercially important compounds.
-
Lipoic Acid Synthesis: Its most significant application is as a precursor in the synthesis of alpha-lipoic acid, a potent antioxidant used in the management of diabetic neuropathy and other health conditions.[10][11][12] The two chlorine atoms on the octanoate chain provide the necessary reactivity for the cyclization step that forms the dithiolane ring of lipoic acid.[12]
-
Agrochemicals: The chlorinated ester structure of Ethyl 6,8-dichlorooctanoate makes it a versatile building block for the development of new pesticides and herbicides.[12]
-
Bioactive Compounds: It serves as a key precursor in the synthesis of other bioactive molecules, including derivatives of 6-selenolipoic acid and α-lipoic acid with potential anticancer properties.[7]
Experimental Protocols: Synthesis of Ethyl 6,8-dichlorooctanoate
Several methods for the synthesis of Ethyl 6,8-dichlorooctanoate have been reported, primarily involving the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate. Below are detailed protocols based on published literature and patents.
Method 1: Chlorination using Bis(trichloromethyl)carbonate [10][13][14]
This method utilizes bis(trichloromethyl)carbonate (triphosgene) as the chlorinating agent.
-
Reaction Setup: A 250 mL three-necked flask is equipped with a thermometer, a reflux condenser, and a mechanical stirrer.
-
Procedure:
-
Dissolve 44.5 g (200 mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide (DMF) in the flask.
-
Cool the mixture in an ice-water bath with stirring.
-
Slowly add a solution of 20.2 g (68 mmol) of bis(trichloromethyl)carbonate dissolved in 40 g of toluene dropwise.
-
After the addition is complete, slowly raise the temperature to 50-55 °C and maintain it for 8 hours.
-
Cool the reaction mixture to below 30 °C and neutralize it with an alkaline solution.
-
The solvent is removed by evaporation under normal pressure.
-
The final product is obtained by vacuum distillation, collecting the fraction at 172-176 °C under a vacuum of 5 mmHg.
-
-
Yield and Purity: This method can achieve a molar yield of 90.6% with a purity of 98.1%.[10][13]
Method 2: Chlorination using Thionyl Chloride [11]
This protocol employs thionyl chloride as the chlorinating agent.
-
Reaction Setup: A flask equipped with a stirrer and a gas absorption system.
-
Procedure:
-
Add 85 ml of thionyl chloride to the flask.
-
With stirring, slowly add 77 g of the starting material (compound 5 from the reference, which is a hydroxy ester) dropwise over approximately 2 hours. The gas generated during the addition should be absorbed by an alkali solution.
-
After the addition is complete, heat the mixture to 80 °C and reflux for 2 hours.
-
The product is then obtained by distillation.
-
-
Yield: The molar yield for this process is reported to be 87%.[11]
Synthetic Pathway Visualization
The following diagram illustrates the key synthetic step for producing Ethyl 6,8-dichlorooctanoate and its subsequent use in the synthesis of Lipoic Acid.
References
- 1. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 6,8-Dichlorooctanoate Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 3. Ethyl 6,8-dichlorooctanoate CAS 1070-64-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. ulcho.com [ulcho.com]
- 5. Ethyl 6,8-dichlorooctanoate, CAS No. 1070-64-0 - iChemical [ichemical.com]
- 6. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]
- 7. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 8. Synthonix, Inc > 1070-64-0 | Ethyl 6,8-dichlorooctanoate [synthonix.com]
- 9. scbt.com [scbt.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
- 14. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Analysis of Ethyl 2,4-dichlorooctanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dichlorooctanoate is an organic compound of interest in various chemical synthesis and drug development pathways. A thorough understanding of its structural and chemical properties is paramount for its effective application. Spectroscopic analysis provides a fundamental approach to elucidating the molecular structure and purity of this compound. This technical guide presents a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this compound, this guide provides predicted data based on established spectroscopic principles and comparative analysis with the well-characterized parent compound, Ethyl octanoate.
Predicted Spectroscopic Data
The introduction of two chlorine atoms at the C2 and C4 positions of the octanoate chain is expected to significantly influence the spectroscopic signatures compared to the unsubstituted Ethyl octanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The presence of electronegative chlorine atoms will cause a downfield shift (to a higher ppm value) for protons on the carbons to which they are attached (C2-H and C4-H) and on adjacent carbons.
¹³C NMR (Carbon-13 NMR): Similarly, the carbons directly bonded to chlorine (C2 and C4) will experience a significant downfield shift in the ¹³C NMR spectrum. The carbonyl carbon (C1) and the carbons of the ethyl group will also be affected, though to a lesser extent.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | ~168-172 |
| 2 (CHCl) | ~4.2-4.4 (dd) | ~58-62 |
| 3 (CH₂) | ~2.0-2.3 (m) | ~35-40 |
| 4 (CHCl) | ~4.0-4.2 (m) | ~60-65 |
| 5 (CH₂) | ~1.6-1.8 (m) | ~30-35 |
| 6 (CH₂) | ~1.3-1.5 (m) | ~25-30 |
| 7 (CH₂) | ~1.2-1.4 (m) | ~22-25 |
| 8 (CH₃) | ~0.8-1.0 (t) | ~13-15 |
| a (O-CH₂) | ~4.1-4.3 (q) | ~60-63 |
| b (CH₃) | ~1.2-1.4 (t) | ~14-16 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are expected for the ester group and the carbon-chlorine bonds.
Table 2: Predicted IR Absorption Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester carbonyl) | ~1740-1750 | Strong |
| C-O (Ester) | ~1150-1250 | Strong |
| C-Cl (Alkyl halide) | ~600-800 | Medium-Strong |
| C-H (sp³ stretch) | ~2850-3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 240, 242, 244 | Molecular ion peak with characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |
| [M-OCH₂CH₃]⁺ | 195, 197, 199 | Loss of the ethoxy group. |
| [M-CH₂CH₃]⁺ | 211, 213, 215 | Loss of the ethyl group. |
| [C₄H₆Cl₂O]⁺ | 152, 154, 156 | A possible fragmentation pattern. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2]
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]
-
Background Scan : Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.[3]
-
Sample Application : Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3][4]
-
Spectrum Acquisition : Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.[5]
-
Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS). The sample is vaporized by heating under high vacuum.[6][7]
-
Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation : Analyze the molecular ion peak to determine the molecular weight and its isotopic pattern to confirm the presence of chlorine.[9] Interpret the fragmentation pattern to gain structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
References
- 1. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 2. azom.com [azom.com]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. pubs.aip.org [pubs.aip.org]
A Technical Guide to Sourcing Research-Grade Dichlorinated Octanoates
Focus: Ethyl 6,8-dichlorooctanoate
This guide is intended for researchers, scientists, and professionals in drug development who require access to research-grade dichlorinated octanoate esters. Initial searches for Ethyl 2,4-dichlorooctanoate did not yield commercially available sources, suggesting it is not a standard catalog item. However, a closely related isomer, Ethyl 6,8-dichlorooctanoate (CAS No. 1070-64-0) , is readily available from multiple suppliers. This document will focus on this commercially accessible intermediate, which is noted for its role in the synthesis of alpha-lipoic acid, a compound of significant interest in therapeutic research.[1][2]
Commercial Supplier Overview
The following tables summarize the available data for Ethyl 6,8-dichlorooctanoate from various commercial suppliers. This information is crucial for comparing specifications and selecting a reagent that meets the stringent requirements of research and development.
Table 1: Supplier Product Specifications
| Supplier/Manufacturer | Product Name | CAS No. | Purity / Grade | Catalog No. (Example) |
| Sigma-Aldrich | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | 95% | 549762 |
| TRC (Toronto Research Chemicals) | 6,8-Dichlorooctanoic Acid Ethyl Ester | 1070-64-0 | Not Specified | D435555 |
| NINGBO INNO PHARMCHEM CO.,LTD. | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | ≥95.0% or ≥97.0% | Not Specified |
| Yanggu Huatai | Ethyl 6,8-Dichlorooctanoate | 1070-64-0 | Total Impurities: NMT 5.0% | Not Specified |
| Suzhou Fushilai Pharmaceutical | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | 97% Purity | Not Specified |
| Wujiang Bolin Industry | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | Not Specified | Not Specified |
| Shandong Luning Pharmaceutical | Ethyl 6,8-dichlorooctanoate | 1070-64-0 | Not Specified | Not Specified |
Note: This list is not exhaustive and represents a snapshot of available suppliers. Purity and availability may vary. Researchers should always request a lot-specific Certificate of Analysis.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ | ChemicalBook[3] |
| Molecular Weight | 241.15 g/mol | ChemicalBook[3], PubChem[4] |
| Appearance | Colourless to Pale Yellow Oil | ChemicalBook[3], Yanggu Huatai[5] |
| Boiling Point | 109 °C (at 0.7 Torr) | ChemicalBook[3] |
| Density | 1.107 g/mL at 25 °C | ChemicalBook[3] |
| Solubility | Chloroform, Ethyl Acetate (Slightly) | ChemicalBook[3] |
| Storage Temperature | Room Temperature (Sealed in dry) | ChemicalBook[3] |
Procurement and Qualification Workflow
Sourcing a research-grade chemical requires a systematic approach to ensure quality and consistency. The following diagram outlines a standard workflow for procuring and qualifying a compound like Ethyl 6,8-dichlorooctanoate.
Caption: Workflow for sourcing and qualifying a research-grade chemical.
Experimental Protocols: Quality Control Verification
Upon receipt of Ethyl 6,8-dichlorooctanoate, it is imperative to perform in-house quality control to verify its identity and purity against the supplier's Certificate of Analysis. The following are generalized protocols for standard analytical techniques.
1. Identity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Prepare a dilute solution of the received Ethyl 6,8-dichlorooctanoate (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation:
-
Gas Chromatograph: Use a standard GC system equipped with a capillary column suitable for separating medium-polarity compounds (e.g., DB-5 or equivalent).
-
Injector: Set to a temperature of 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/minute.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting mass spectrum should show a molecular ion peak (or characteristic fragments) consistent with the structure of Ethyl 6,8-dichlorooctanoate (C₁₀H₁₈Cl₂O₂), which has a molecular weight of approximately 241.15 g/mol .[3][4] The isotopic pattern characteristic of two chlorine atoms should be visible.
2. Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Objective: To quantify the purity of the compound and detect the presence of volatile impurities.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 5 mg/mL in ethyl acetate).
-
Instrumentation: Use the same GC conditions (column, injector, oven program) as described for GC-MS.
-
Detector: Flame Ionization Detector (FID) set at 300°C.
-
Data Analysis: Calculate the purity by the area percent method. The area of the main peak corresponding to Ethyl 6,8-dichlorooctanoate is divided by the total area of all peaks in the chromatogram. For research-grade material, purity should typically be ≥95%.[3]
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and isomeric identity of the compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of Ethyl 6,8-dichlorooctanoate, showing characteristic signals for the ethyl ester protons, the methylene groups of the octanoate chain, and the methine proton at the C6 position where a chlorine atom is attached.
-
¹³C NMR Analysis: Acquire a carbon NMR spectrum to confirm the number and type of carbon atoms in the molecule. The chemical shifts should align with the expected values for the ester carbonyl, the chlorinated carbons, and the aliphatic chain.
References
- 1. Ethyl 6,8-Dichlorooctanoate Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]
- 4. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
A Technical Review of Dichlorinated Octanoic Acid Ethyl Esters for Researchers and Drug Development Professionals
Introduction
Halogenated fatty acids (HFAs) are a class of molecules that have garnered significant interest in the scientific community due to their diverse biological activities.[1][2][3] The incorporation of halogen atoms into a fatty acid backbone can dramatically alter its physicochemical properties, leading to a range of effects including antibacterial, antifungal, antiviral, and antitumor activities.[1][2] This technical guide focuses on dichlorinated derivatives of ethyl octanoate, with a specific emphasis on the available data for Ethyl 6,8-dichlorooctanoate and a theoretical discussion of Ethyl 2,4-dichlorooctanoate.
Ethyl 6,8-dichlorooctanoate: A Profile
Ethyl 6,8-dichlorooctanoate is an important organic intermediate, notably in the synthesis of lipoic acid.[4] It is a colorless to pale yellow oil with the molecular formula C10H18Cl2O2.[5]
Physicochemical Data
A summary of the available quantitative data for Ethyl 6,8-dichlorooctanoate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1070-64-0 | [5][6][7] |
| Molecular Formula | C10H18Cl2O2 | [5][6] |
| Molecular Weight | 241.15 g/mol | [5][6] |
| Boiling Point | 109 °C at 0.7 Torr | [5] |
| Density | 1.107 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.462 | [5] |
| Flash Point | >230 °F | [5] |
Synthesis of Ethyl 6,8-dichlorooctanoate
The primary synthetic route to Ethyl 6,8-dichlorooctanoate involves the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate. Several methods have been patented for this conversion.
This protocol is based on a patented chemical synthesis method.[8]
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
N,N-dimethylformamide (DMF)
-
Bis(trichloromethyl)carbonate (triphosgene)
-
Toluene (or other suitable organic solvent)
-
Ice-water bath
-
Standard reaction glassware with thermometer, reflux condenser, and mechanical stirrer
-
Lye (for neutralization)
Procedure:
-
Dissolve 44.5g (200mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5g (240mmol) of N,N-dimethylformamide in a 250mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer.
-
Prepare a solution of 20.2g (68mmol) of bis(trichloromethyl)carbonate in 40g of toluene.
-
Under an ice-water bath and with continuous stirring, add the bis(trichloromethyl)carbonate solution dropwise to the flask.
-
After the addition is complete, slowly warm the reaction mixture to 50°C and maintain the temperature between 50-55°C for 8 hours.
-
Cool the reaction mixture to below 30°C.
-
Neutralize the mixture with lye.
-
Evaporate the solvent under normal pressure.
-
Collect the product by vacuum distillation at 172-176°C and 5 mm Hg.
Expected Yield: 43.67g (90.6% molar yield) with a purity of 98.1%.[8]
A logical workflow for this synthesis is depicted below:
Theoretical Synthesis of this compound
While no specific synthesis for this compound is documented, a plausible route can be hypothesized based on established organic chemistry reactions. One potential approach is the direct chlorination of ethyl octanoate. However, controlling the regioselectivity to favor the 2 and 4 positions would be challenging and likely result in a mixture of chlorinated isomers.
A more controlled synthesis could involve the use of a starting material with pre-existing functionality that directs chlorination. For instance, the synthesis could start from a 2,4-diketo ester, which are known intermediates in drug discovery.[9]
A hypothetical synthetic pathway is outlined below:
Potential Biological Activity of Dichlorinated Octanoates
The biological activity of halogenated fatty acids is a growing area of research.[1][2][10] Fatty acids containing bromine or chlorine atoms have demonstrated significant biological activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[3]
Potential Mechanisms of Action:
-
Membrane Disruption: Halogenated fatty acids have been shown to disrupt the plasma membrane of bacteria.
-
Enzyme Inhibition: These compounds can act as inhibitors for various enzymes, including topoisomerases I and II.[10]
The presence of chlorine atoms in the fatty acid chain can significantly influence its biological effect. For example, the chlorine-containing metabolite 3-O-methyl massadine chloride exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Given these findings, it is plausible that this compound and its isomers could exhibit antibacterial properties. The specific positioning of the chlorine atoms would likely play a crucial role in the potency and spectrum of this activity.
A simplified signaling pathway illustrating a potential antibacterial mechanism is shown below.
Conclusion
While specific data on this compound is lacking, the available information on its isomer, Ethyl 6,8-dichlorooctanoate, provides a valuable starting point for researchers. The established synthesis and known applications of Ethyl 6,8-dichlorooctanoate, coupled with the broader understanding of the biological activities of halogenated fatty acids, suggest that dichlorinated octanoates are a promising area for further investigation in drug discovery and development. Future research should focus on developing regioselective synthetic methods for various dichlorinated isomers and systematically evaluating their biological activities to unlock their full therapeutic potential.
References
- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. China's Best Ethyl 6,8-dichlorooctanoate Manufacturers [highlandpharmachem.com]
- 5. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]
- 6. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Online CAS Number 1070-64-0 - TRC - 6,8-Dichlorooctanoic Acid Ethyl Ester | LGC Standards [lgcstandards.com]
- 8. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
- 9. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Potential Research Areas Involving Ethyl 2,4-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Ethyl 2,4-dichlorooctanoate is scarce in publicly available literature. This guide is a predictive exploration of its potential properties, synthesis, and research applications, based on established chemical principles and data from analogous halogenated fatty acid esters. All experimental protocols, data, and pathways described herein are hypothetical and intended to serve as a foundation for future research.
Introduction
Halogenated organic compounds are of significant interest in medicinal chemistry and drug discovery, with chlorine atoms often enhancing the pharmacokinetic and pharmacodynamic properties of molecules.[1][2] The introduction of chlorine can increase lipophilicity, alter metabolic stability, and facilitate new binding interactions with biological targets.[2] this compound, a dichlorinated fatty acid ester, represents an under-explored molecule with potential applications stemming from its unique structural features.
This whitepaper outlines potential research avenues for this compound, including hypothetical synthesis protocols, predicted physicochemical and spectroscopic data, and prospective areas for biological investigation.
Synthesis and Characterization
The synthesis of this compound would likely involve the selective chlorination of an ethyl octanoate precursor. Given the reactivity of the carbon chain, methods providing regiochemical control would be necessary.
Proposed Synthesis Protocol
A potential route could involve the dichlorination of ethyl 3-oxooctanoate, followed by reduction of the ketone. A more direct, albeit potentially less selective, method would be radical chlorination of ethyl octanoate. A plausible, controlled synthesis is outlined below.
Protocol: Synthesis via α-chlorination of a β-keto ester intermediate
-
Preparation of Ethyl 2-chloro-3-oxooctanoate: To a solution of ethyl 3-oxooctanoate (1 eq.) in a suitable solvent like dichloromethane, add N-chlorosuccinimide (NCS) (1.1 eq.). The reaction can be stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Second Chlorination: Following the formation of the monochlorinated species, a second equivalent of NCS or an alternative chlorinating agent could be introduced under more forcing conditions (e.g., with a radical initiator like AIBN and heat) to achieve dichlorination at the 4-position, though this may lead to a mixture of products.
-
Alternative: Dichlorination of Ethyl Octenoate: A more controlled approach would be the dichlorination of ethyl oct-2-enoate or ethyl oct-3-enoate using a reagent like sulfuryl chloride (SO₂Cl₂) or chlorine gas in an appropriate solvent.
-
Purification: The crude product would be purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the desired this compound.
-
Characterization: The structure of the purified product would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted data for this compound based on its structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ | Based on structure |
| Molecular Weight | 241.15 g/mol | Calculated from formula |
| Boiling Point | ~115-125 °C at reduced pressure | Extrapolated from similar chlorinated esters |
| Density | ~1.1 g/mL | Halogenation increases density over the parent ester |
| Refractive Index | ~1.46 | Typical for chlorinated alkyl esters |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals | Interpretation |
| IR Spectroscopy | ~1740 cm⁻¹ (strong) | C=O stretch of the ester |
| ~2850-2980 cm⁻¹ | C-H stretching of alkyl chain | |
| ~1180 cm⁻¹ (strong) | C-O stretch of the ester | |
| ~650-800 cm⁻¹ | C-Cl stretching | |
| ¹H NMR | δ ~4.2 ppm (quartet, 2H) | -O-CH₂ -CH₃ |
| δ ~4.5 ppm (multiplet, 1H) | -CH Cl- | |
| δ ~4.3 ppm (multiplet, 1H) | -CH Cl- | |
| δ ~1.3-2.2 ppm (multiplets) | Methylene protons of the octyl chain | |
| δ ~0.9 ppm (triplet, 3H) | Terminal -CH₃ of the octyl chain | |
| δ ~1.25 ppm (triplet, 3H) | -O-CH₂-CH₃ | |
| ¹³C NMR | δ ~170 ppm | Ester carbonyl carbon |
| δ ~60-70 ppm | Carbons bearing chlorine (-CHCl-) | |
| δ ~61 ppm | Methoxy carbon (-O -CH₂-) | |
| δ ~14-40 ppm | Alkyl chain carbons |
Potential Research Areas and Biological Investigation
Halogenated fatty acids and their derivatives are known to possess a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[3][4][5] The lipophilic nature of this compound suggests it could interact with cellular membranes or lipid-binding proteins.
Antimicrobial Activity Screening
-
Hypothesis: The presence of chlorine atoms and the ester functionality may confer antimicrobial properties. Halogenated fatty acids have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
Experimental Approach:
-
Minimum Inhibitory Concentration (MIC) Assay: Test the compound against a panel of gram-positive (e.g., S. aureus, B. subtilis) and gram-negative (E. coli, P. aeruginosa) bacteria using broth microdilution methods.
-
Mechanism of Action Studies: If activity is observed, further studies could investigate its effect on bacterial membrane integrity (e.g., using propidium iodide staining) or specific metabolic pathways.
-
Anticancer and Cytotoxicity Studies
-
Hypothesis: Dichlorinated compounds can act as alkylating agents or disrupt cellular processes, leading to cytotoxicity in cancer cell lines.
-
Experimental Approach:
-
Cell Viability Assays: Screen the compound against a panel of human cancer cell lines (e.g., HeLa, SW620, MCF-7) using assays like MTT or PrestoBlue to determine the IC₅₀ value.
-
Apoptosis and Cell Cycle Analysis: If cytotoxic, investigate the mechanism of cell death using flow cytometry to analyze apoptosis (Annexin V staining) and cell cycle progression (propidium iodide staining).
-
Modulation of Lipid Signaling Pathways
-
Hypothesis: As a modified fatty acid ester, this compound could interfere with lipid metabolism or signaling pathways. Lipophilic compounds can influence pathways regulated by nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose homeostasis.[6]
-
Experimental Approach:
-
PPAR Activation Assay: Use a reporter gene assay in a suitable cell line (e.g., HEK293T) to determine if the compound can activate or inhibit PPAR isoforms (α, γ, δ).
-
Gene Expression Analysis: Treat relevant cells (e.g., hepatocytes, adipocytes) with the compound and use qPCR to measure the expression of PPAR target genes involved in fatty acid oxidation or adipogenesis.
-
Visualizations: Workflows and Pathways
Hypothetical Synthesis and Purification Workflow
Caption: Hypothetical workflow for the synthesis and purification of this compound.
Potential Interaction with PPARα Signaling Pathway
Caption: Hypothetical modulation of the PPARα signaling pathway by this compound.
Conclusion and Future Directions
While this compound remains a molecule with uncharacterized properties, its structure suggests a fertile ground for research. As a dichlorinated fatty acid ester, it stands as a candidate for investigation as an antimicrobial, an anticancer agent, or a modulator of lipid-sensitive signaling pathways. The synthetic protocols, predicted data, and experimental frameworks provided in this guide offer a starting point for researchers to unlock the potential of this and similar halogenated compounds. Future work should focus on developing a reliable synthesis, confirming its physicochemical properties, and systematically screening it for biological activity to validate the hypotheses presented.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl 6,8-dichlorooctanoate: Synthesis, Properties, and Applications
A Note to the Reader: This technical guide focuses on Ethyl 6,8-dichlorooctanoate. Extensive searches of scientific literature and patent databases did not yield specific information regarding the discovery, history, or detailed experimental protocols for "Ethyl 2,4-dichlorooctanoate." It is possible that this is a less common or novel compound with limited public documentation. Therefore, this guide provides a comprehensive overview of the closely related and well-documented compound, Ethyl 6,8-dichlorooctanoate, which serves as a valuable analogue and an important intermediate in its own right.
Introduction
Ethyl 6,8-dichlorooctanoate is a chlorinated fatty acid ester of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of alpha-lipoic acid, a potent antioxidant with numerous therapeutic applications.[1][2][3] This guide provides a detailed exploration of the discovery, synthesis, chemical properties, and applications of Ethyl 6,8-dichlorooctanoate, tailored for researchers, scientists, and professionals in drug development.
History and Discovery
While a specific date for the initial discovery of Ethyl 6,8-dichlorooctanoate is not prominently documented, its history is intrinsically linked to the development of synthetic routes for alpha-lipoic acid. Following the identification of alpha-lipoic acid as a crucial coenzyme, researchers sought efficient methods for its chemical synthesis, which led to the development of various intermediates, including dichlorinated fatty acid esters. Patents from the mid-20th century onwards describe the synthesis and utility of such compounds, highlighting the ongoing efforts to refine the production of alpha-lipoic acid.
The development of various synthetic methodologies, such as those involving the chlorination of hydroxy-octanoate precursors, has been detailed in numerous patents, indicating a history of industrial process optimization for this key intermediate.[3][4]
Chemical and Physical Properties
Ethyl 6,8-dichlorooctanoate is a colorless to pale yellow oil under standard conditions.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ |
| Molecular Weight | 241.15 g/mol |
| CAS Number | 1070-64-0 |
| Appearance | Colorless to Pale Yellow Oil[2] |
| Boiling Point | 109 °C at 0.7 Torr[2] |
| Density | 1.107 g/mL at 25 °C[2] |
| Solubility | Soluble in organic solvents such as dichloroethane[1][5] |
Synthesis and Experimental Protocols
Several synthetic routes for Ethyl 6,8-dichlorooctanoate have been developed, primarily focusing on the chlorination of a precursor molecule, Ethyl 6-hydroxy-8-chlorooctanoate. Below are detailed protocols for two common methods.
Method 1: Chlorination using Thionyl Chloride
This method involves the reaction of Ethyl 6-hydroxy-8-chlorooctanoate with thionyl chloride in the presence of an acid scavenger like N,N-dimethylbenzylamine.
-
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in an organic solvent such as dichloroethane.[1][4][5]
-
Add N,N-dimethylbenzylamine as an acid-binding agent. The molar ratio of Ethyl 6-hydroxy-8-chlorooctanoate to chlorinating agent to N,N-dimethylbenzylamine is typically around 1:1.05:0.12.[1][5]
-
Cool the mixture to 10°C and add thionyl chloride dropwise while maintaining the temperature.[4]
-
After the addition is complete, gradually raise the temperature to 75°C and maintain it for approximately 150 minutes.[1][5]
-
Upon completion of the reaction, cool the mixture and wash it with water to remove the acid-binding agent and any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The crude product is then purified by vacuum distillation, collecting the fraction at a temperature of 172-176°C under a vacuum of 5 mmHg to yield Ethyl 6,8-dichlorooctanoate with a purity of over 96%.[1][5]
-
Method 2: Chlorination using Bis(trichloromethyl)carbonate (Triphosgene)
This method provides an alternative to using thionyl chloride, employing solid phosgene (triphosgene) as the chlorinating agent.[3]
-
Experimental Protocol:
-
Dissolve Ethyl 6-hydroxy-8-chlorooctanoate in N,N-dimethylformamide.[3]
-
Under an ice-water bath, add a solution of bis(trichloromethyl)carbonate in an organic solvent (e.g., chlorobenzene or toluene) dropwise with stirring. The molar ratio of Ethyl 6-hydroxy-8-chlorooctanoate to bis(trichloromethyl)carbonate to N,N-dimethylformamide is approximately 1:0.34:1.0.[3]
-
After the addition, slowly warm the reaction mixture to 50-90°C and allow it to react for 2-8 hours.[3]
-
Cool the reaction mixture to below 30°C and neutralize it with a base solution.[3]
-
Remove the solvent by evaporation under normal pressure.
-
The final product, Ethyl 6,8-dichlorooctanoate, is obtained by vacuum distillation.[3]
-
Signaling Pathways and Experimental Workflows
The synthesis of Ethyl 6,8-dichlorooctanoate is a key step in a larger synthetic pathway. The following diagrams illustrate the general workflow for its production and its subsequent use in the synthesis of alpha-lipoic acid.
Caption: General workflow for the synthesis of Ethyl 6,8-dichlorooctanoate.
Caption: Role of Ethyl 6,8-dichlorooctanoate in alpha-lipoic acid synthesis.
Applications in Drug Development and Other Industries
The primary and most significant application of Ethyl 6,8-dichlorooctanoate is as a crucial intermediate in the chemical synthesis of alpha-lipoic acid.[1][2][3] Alpha-lipoic acid is a widely used dietary supplement and therapeutic agent, valued for its antioxidant properties and its role in cellular metabolism. It is investigated for the management of various conditions, including diabetic neuropathy and other oxidative stress-related disorders.
Beyond its role in pharmaceuticals, Ethyl 6,8-dichlorooctanoate is also classified as an industrial toxin, and its handling requires appropriate safety precautions.[1]
Safety and Handling
Ethyl 6,8-dichlorooctanoate should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.
Conclusion
Ethyl 6,8-dichlorooctanoate is a vital chemical intermediate with a well-established role in the synthesis of the therapeutically important antioxidant, alpha-lipoic acid. While information on the specific isomer "this compound" is scarce, the study of Ethyl 6,8-dichlorooctanoate provides a comprehensive understanding of the synthesis, properties, and applications of dichlorinated fatty acid esters. The synthetic methods detailed in this guide offer robust and high-yield pathways to this valuable compound, underscoring its importance in the pharmaceutical and fine chemical sectors.
References
- 1. Cas 1070-64-0,Ethyl 6,8-dichlorooctanoate | lookchem [lookchem.com]
- 2. Ethyl 6,8-Dichlorooctanoate Oil CAS 1070-64-0 Organic Intermediate [homesunshinepharma.com]
- 3. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
- 4. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
- 5. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]
Methodological & Application
Application Note: A Protocol for the Synthesis of Ethyl 2,4-dichlorooctanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2,4-dichlorooctanoate is a halogenated fatty acid ester with potential applications in organic synthesis and as a building block for novel pharmaceutical compounds. Its synthesis involves a two-step process: the initial formation of ethyl octanoate through Fischer-Speier esterification, followed by a selective dichlorination at the α and γ positions. This protocol outlines a detailed methodology for its laboratory-scale synthesis.
Experimental Protocols
Part 1: Synthesis of Ethyl Octanoate
The synthesis of ethyl octanoate is achieved through the Fischer-Speier esterification of octanoic acid with ethanol, using a strong acid catalyst.[1][2][3]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 28.84 g | 0.2 |
| Ethanol | C₂H₅OH | 46.07 | 46.07 g (58.4 mL) | 1.0 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octanoic acid (0.2 mol) and ethanol (1.0 mol).
-
Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl octanoate.
-
Purify the crude product by vacuum distillation to yield pure ethyl octanoate. The boiling point of ethyl octanoate is approximately 208 °C at atmospheric pressure.[1]
Part 2: Synthesis of this compound
This step involves the selective dichlorination of ethyl octanoate. Due to the challenges of direct selective chlorination of a saturated ester, this protocol proposes a method using N-chlorosuccinimide (NCS) under controlled conditions. This reaction is hypothetical and based on general principles of free radical and enolate chemistry.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Octanoate | C₁₀H₂₀O₂ | 172.26 | 17.23 g | 0.1 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 29.38 g | 0.22 |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 0.24 g | 0.001 |
| Carbon Tetrachloride | CCl₄ | - | 200 mL | - |
| Sodium Sulfite (10% aq.) | Na₂SO₃ | - | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve ethyl octanoate (0.1 mol) and N-chlorosuccinimide (0.22 mol) in carbon tetrachloride (200 mL).
-
Add a catalytic amount of benzoyl peroxide (0.001 mol) to initiate the reaction.
-
Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to facilitate radical chlorination. Monitor the reaction progress by GC-MS.
-
After the reaction is complete (estimated 4-8 hours), cool the mixture to room temperature.
-
Filter the solid succinimide byproduct.
-
Wash the filtrate with 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by fractional distillation under reduced pressure to isolate this compound.
Characterization Data (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl Octanoate | C₁₀H₂₀O₂ | 172.26 | 208[1] | 4.12 (q, 2H), 2.28 (t, 2H), 1.62 (m, 2H), 1.25-1.35 (m, 8H), 0.88 (t, 3H) | 173.8, 60.1, 34.4, 31.8, 29.2, 29.1, 25.1, 22.7, 14.3, 14.1[4] |
| This compound | C₁₀H₁₈Cl₂O₂ | 241.15 | (Predicted) >220 | (Predicted shifts) 4.3-4.5 (m), 1.8-2.2 (m), 1.3-1.6 (m), 0.9 (t) | (Predicted shifts) ~168, ~65, ~60, ~55, ~35, ~30, ~25, ~20, ~14 |
Note: The NMR data for this compound is predicted and would need to be confirmed experimentally.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Carbon tetrachloride is toxic and a suspected carcinogen. Use with appropriate containment.
-
N-Chlorosuccinimide is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.
-
Benzoyl peroxide is a flammable solid and a strong oxidizing agent. It can be explosive when heated.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Dichlorinated Alkyl Esters in Organic Synthesis
Introduction to Dichlorinated Alkyl Esters
Dichlorinated alkyl esters are versatile intermediates in organic synthesis. The presence of two chlorine atoms provides reactive sites for various nucleophilic substitution reactions, making them valuable precursors for the synthesis of more complex molecules. One of the most prominent applications of dichlorinated octanoate esters is in the synthesis of bioactive compounds.
Ethyl 6,8-dichlorooctanoate , in particular, is a key intermediate in the synthesis of α-lipoic acid, a potent antioxidant with therapeutic applications in managing conditions like diabetic neuropathy.[1][2][3] Its structure also makes it a potential building block in the development of novel agrochemicals.[4][5]
Chemical Structure and Properties of Ethyl 6,8-dichlorooctanoate:
| Property | Value |
| CAS Number | 1070-64-0[6] |
| Molecular Formula | C₁₀H₁₈Cl₂O₂[7] |
| Molecular Weight | 241.15 g/mol [7] |
| Appearance | Colorless to Pale Yellow Oil / Gold Liquid[8][9] |
| Boiling Point | 109 °C at 0.7 Torr[9] |
| Density | 1.107 g/mL at 25 °C[10] |
| Refractive Index | n20/D 1.462[10] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate[9] |
| SMILES | CCOC(=O)CCCCC(CCCl)Cl[7] |
| InChI | InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3[7] |
Synthesis of Ethyl 6,8-dichlorooctanoate
The primary synthetic route to Ethyl 6,8-dichlorooctanoate involves the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate.[1] Various chlorinating agents can be employed, with thionyl chloride and bis(trichloromethyl) carbonate being common choices.
Synthesis Pathway
The following diagram illustrates the general synthesis of Ethyl 6,8-dichlorooctanoate from Ethyl 6-hydroxy-8-chlorooctanoate.
Experimental Protocols
Protocol 1: Chlorination using Bis(trichloromethyl) carbonate
This protocol is adapted from a patented chemical synthesis method.[3][11]
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate (44.5 g, 200 mmol)
-
N,N-dimethylformamide (DMF) (17.5 g, 240 mmol)
-
Bis(trichloromethyl) carbonate (20.2 g, 68 mmol)
-
Toluene (40 g)
-
Alkaline solution (e.g., sodium bicarbonate solution)
-
Three-necked flask (250 mL), thermometer, reflux condenser, mechanical stirrer, dropping funnel, ice-water bath
Procedure:
-
Equip a 250 mL three-necked flask with a thermometer, reflux condenser, and mechanical stirrer.
-
Dissolve Ethyl 6-hydroxy-8-chlorooctanoate (44.5 g) in N,N-dimethylformamide (17.5 g).[11]
-
Cool the mixture in an ice-water bath with stirring.[11]
-
Separately, dissolve bis(trichloromethyl) carbonate (20.2 g) in toluene (40 g) to prepare the organic solution.[11]
-
Slowly add the bis(trichloromethyl) carbonate solution dropwise to the cooled mixture.[11]
-
After the addition is complete, slowly raise the temperature to 50-55°C and maintain for 8 hours.[11]
-
Cool the reaction mixture to below 30°C.[11]
-
Neutralize the mixture with an alkaline solution.[11]
-
Remove the solvent under atmospheric pressure.[11]
-
Perform vacuum distillation, collecting the fraction at 172-176°C under a vacuum of 5 mmHg to obtain Ethyl 6,8-dichlorooctanoate.[11]
Quantitative Data for Protocol 1:
| Parameter | Value | Reference |
| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate (44.5 g) | [11] |
| Chlorinating Agent | Bis(trichloromethyl) carbonate (20.2 g) | [11] |
| Solvent | N,N-dimethylformamide, Toluene | [11] |
| Reaction Temperature | 50-55°C | [11] |
| Reaction Time | 8 hours | [11] |
| Product Yield | 43.67 g (90.6% molar yield) | [11] |
| Product Purity | 98.1% | [11] |
Protocol 2: Chlorination using Thionyl Chloride
This protocol is based on an alternative synthesis route.[1]
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate (77g)
-
Thionyl chloride (85 mL)
-
Alkali solution for gas absorption
-
Reaction flask, stirrer, dropping funnel, heating mantle
Procedure:
-
Add 85 mL of thionyl chloride to a reaction flask equipped with a stirrer and dropping funnel.[1]
-
Slowly add 77 g of Ethyl 6-hydroxy-8-chlorooctanoate dropwise over approximately 2 hours, while stirring.[1]
-
Use an alkali solution to absorb the gas generated during the addition.[1]
-
After the addition is complete, heat the mixture to 80°C and reflux for 2 hours.[1]
-
Purify the product by distillation to obtain Ethyl 6,8-dichlorooctanoate (distillation at 124-127°C, 2 mmHg).[1]
Quantitative Data for Protocol 2:
| Parameter | Value | Reference |
| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate (77 g) | [1] |
| Chlorinating Agent | Thionyl Chloride (85 mL) | [1] |
| Reaction Temperature | 80°C (reflux) | [1] |
| Reaction Time | 2 hours | [1] |
| Product Yield | 78 g (87% molar yield) | [1] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of Ethyl 6,8-dichlorooctanoate.
Applications in Organic Synthesis
The primary application of Ethyl 6,8-dichlorooctanoate is as a precursor in the multi-step synthesis of α-lipoic acid.[2][4][10] The two chlorine atoms serve as handles for the introduction of sulfur atoms to form the characteristic dithiolane ring of lipoic acid.
Beyond this, its bifunctional nature (an ester and two alkyl chlorides) makes it a candidate for various other synthetic transformations, including:
-
Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles to introduce new functional groups.
-
Polymer Chemistry: It could potentially be used as a monomer or cross-linking agent in the synthesis of polyesters with chlorinated side chains.
-
Agrochemicals: The dichlorinated alkyl chain is a structural motif found in some pesticides and herbicides, suggesting its potential as a building block in this field.[4][5]
Safety and Handling
Hazard Identification:
-
GHS Pictograms: Irritant, Environmental Hazard[7]
-
Signal Word: Warning[7]
-
Hazard Statements:
-
Precautionary Statements:
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.[9]
References
- 1. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 2. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 3. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthonix, Inc > 1070-64-0 | Ethyl 6,8-dichlorooctanoate [synthonix.com]
- 7. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ulcho.com [ulcho.com]
- 9. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [amp.chemicalbook.com]
- 10. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]
- 11. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
Application Notes and Protocols for Ethyl 6,8-Dichlorooctanoate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 6,8-dichlorooctanoate as a key intermediate in the synthesis of pharmacologically active compounds, with a primary focus on its role in the production of Alpha-Lipoic Acid (ALA). Detailed experimental protocols and relevant biochemical pathway diagrams are included to support research and development in the pharmaceutical sector. While the specific compound "Ethyl 2,4-dichlorooctanoate" is not extensively documented, Ethyl 6,8-dichlorooctanoate serves as a critical and illustrative analogue in pharmaceutical synthesis.
Application Notes
Intermediate for Alpha-Lipoic Acid Synthesis
Ethyl 6,8-dichlorooctanoate is a pivotal precursor in the chemical synthesis of Alpha-Lipoic Acid (ALA), a potent antioxidant with extensive therapeutic applications.[1] The two chlorine atoms on the octanoate backbone provide reactive sites for the introduction of sulfur atoms, which is essential for forming the characteristic 1,2-dithiolane ring of ALA.[1] The ethyl ester functionality allows for straightforward hydrolysis to yield the final carboxylic acid. The purity and quality of Ethyl 6,8-dichlorooctanoate are critical for ensuring high yields and purity of the final active pharmaceutical ingredient (API).[2]
Therapeutic Relevance of Alpha-Lipoic Acid
Alpha-Lipoic Acid, synthesized from Ethyl 6,8-dichlorooctanoate, is a naturally occurring compound that plays a crucial role in mitochondrial bioenergetics and acts as a powerful antioxidant.[2][3][[“]] Its therapeutic potential has been explored in a variety of conditions, including:
-
Diabetic Neuropathy: ALA is widely used to alleviate the symptoms of diabetic peripheral neuropathy.
-
Neuroprotection: It is being investigated for its potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to mitigate oxidative stress.[3][5]
-
Metabolic Syndrome: ALA can improve insulin sensitivity and glucose metabolism.[[“]][[“]]
-
Cardiovascular Health: It may protect against cardiovascular diseases by reducing oxidative stress and inflammation.[3]
The multifaceted activity of ALA stems from its ability to scavenge reactive oxygen species, regenerate other antioxidants like glutathione and vitamin C, and chelate metal ions.[5][[“]]
Modulation of Cellular Signaling Pathways by Alpha-Lipoic Acid
The therapeutic effects of ALA are mediated through its interaction with various cellular signaling pathways.[[“]] Understanding these pathways is crucial for developing drugs derived from intermediates like Ethyl 6,8-dichlorooctanoate. Key pathways influenced by ALA include:
-
PI3K/Akt/eNOS Pathway: ALA can enhance the production of nitric oxide (NO), a vasodilator, through this pathway, contributing to its cardiovascular benefits.
-
Nrf2 Antioxidant Response Pathway: ALA can activate the Nrf2 pathway, which upregulates the expression of numerous antioxidant enzymes.[5][[“]]
-
NF-κB Signaling: ALA has been shown to inhibit the pro-inflammatory NF-κB pathway.[5][7]
-
Insulin Signaling Pathway: ALA can enhance glucose uptake by activating components of the insulin signaling cascade.[[“]][7]
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of Alpha-Lipoic Acid from Ethyl 6,8-dichlorooctanoate, as reported in various synthetic protocols.
| Parameter | Value | Reference |
| Molar Yield (Lipoic Acid) | 68% (overall) | CN101759682A[8] |
| Purity (Lipoic Acid) | ≥99.0% | CN101759682A[8] |
| Molar Yield (Intermediate) | 90.6% - 93.4% | CN100593534C |
| Purity (Intermediate) | 98.1% - 98.4% | CN100593534C |
| Boiling Point (Ethyl 6,8-dichlorooctanoate) | 114-120 °C @ 1.0-1.3 mmHg | US2792406A[9] |
Experimental Protocols
Protocol 1: Synthesis of Alpha-Lipoic Acid from Ethyl 6,8-Dichlorooctanoate
This protocol is a generalized procedure based on established methods for the synthesis of ALA.
Materials:
-
Ethyl 6,8-dichlorooctanoate
-
Sodium sulfide (Na₂S)
-
Sulfur
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Benzene (or a safer alternative solvent for extraction)
Procedure:
-
Formation of Sodium Disulfide: In a reaction vessel, dissolve sodium sulfide and sulfur in ethanol or a water/methanol mixture to form a solution of sodium disulfide.
-
Dithiolane Ring Formation: To the refluxing sodium disulfide solution, slowly add a solution of Ethyl 6,8-dichlorooctanoate in ethanol. The reaction mixture is heated under reflux for several hours.[9] A phase transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.[10]
-
Hydrolysis of the Ethyl Ester: After the formation of the ethyl lipoate intermediate, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is heated to hydrolyze the ethyl ester to the sodium salt of lipoic acid.[9][10]
-
Isolation and Acidification: The solvent is partially removed by distillation. The resulting aqueous solution is cooled and acidified with concentrated hydrochloric acid to precipitate the crude alpha-lipoic acid.[9]
-
Purification: The crude product is extracted with an organic solvent like benzene. The organic layers are combined, washed, and the solvent is removed under reduced pressure. The resulting crude lipoic acid can be further purified by distillation or recrystallization to yield high-purity alpha-lipoic acid.[9]
Visualizations
Synthetic Workflow for Alpha-Lipoic Acid
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. What is Alpha-Lipoic Acid mechanism of action? - Consensus [consensus.app]
- 5. Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is alpha-lipoic acid mechanism of action? - Consensus [consensus.app]
- 7. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. CN101759682A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
- 9. US2792406A - Process of preparing alpha-lipoic acid using dichlorooctanoate and metal disulfide - Google Patents [patents.google.com]
- 10. Preparation method for high-purity alpha-lipoic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Dichlorinated Ethyl Esters as Chemical Intermediates
A Note on Nomenclature: The specific chemical intermediate, Ethyl 2,4-dichlorooctanoate, is not readily described in the available scientific literature. However, two closely related and synthetically valuable dichlorinated ethyl esters are well-documented: Ethyl 6,8-dichlorooctanoate and Ethyl 2,4-dichloroacetoacetate . This document will provide detailed application notes and protocols for these two compounds, which are likely of interest to researchers and professionals in drug development and organic synthesis.
Part 1: Ethyl 6,8-dichlorooctanoate
Ethyl 6,8-dichlorooctanoate is a significant intermediate, primarily recognized for its crucial role in the synthesis of Lipoic Acid, a potent antioxidant with numerous therapeutic applications.[1][2][3]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1070-64-0 | [1] |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ | [4] |
| Molecular Weight | 241.15 g/mol | [4] |
| Boiling Point | 172-176 °C at 5 mmHg | [5][6] |
| Density | 1.107 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.462 | [7] |
| Purity | Typically >95% | [8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6,8-dichlorooctanoate from Ethyl 6-hydroxy-8-chlorooctanoate
This protocol describes the chlorination of the hydroxyl group of ethyl 6-hydroxy-8-chlorooctanoate using bis(trichloromethyl) carbonate (triphosgene).
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
N,N-dimethylformamide (DMF)
-
Bis(trichloromethyl) carbonate
-
Toluene
-
Alkaline solution (e.g., sodium bicarbonate solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Rotary evaporator
-
Vacuum distillation setup
Procedure: [9]
-
In a 250 mL three-necked flask equipped with a thermometer, a reflux condenser, and a mechanical stirrer, dissolve 44.5 g (200 mmol) of ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide.
-
Prepare a solution of 20.2 g (68 mmol) of bis(trichloromethyl) carbonate in 40 g of toluene.
-
Cool the flask containing the ethyl 6-hydroxy-8-chlorooctanoate solution in an ice-water bath with stirring.
-
Slowly add the bis(trichloromethyl) carbonate solution dropwise to the cooled reaction mixture.
-
After the addition is complete, slowly raise the temperature to 50-55 °C and maintain it for 8 hours.
-
Cool the reaction mixture to below 30 °C and neutralize it with an alkaline solution.
-
Remove the solvent under atmospheric pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation, collecting the fraction at 172-176 °C and a vacuum of 5 mmHg.
Expected Yield: 90.6% with a purity of 98.1%.[9]
Protocol 2: Application of Ethyl 6,8-dichlorooctanoate in the Synthesis of Ethyl Lipoate
This protocol outlines the formation of the dithiolane ring to produce ethyl lipoate, a direct precursor to lipoic acid.[10]
Materials:
-
Ethyl 6,8-dichlorooctanoate
-
Sulfur
-
Tetrabutylammonium bromide
-
Sodium sulfide solution
-
Water
-
Standard laboratory glassware for organic synthesis
Procedure: [10]
-
In a reaction vessel, add ethyl 6,8-dichlorooctanoate, sulfur, and tetrabutylammonium bromide to a water solvent.
-
Raise the temperature of the mixture to 82 °C.
-
Slowly add a sodium sulfide solution to the heated mixture.
-
Allow the reaction to proceed for 5 hours.
-
After the reaction is complete, lower the temperature to 65 °C and let the mixture stand for approximately 60 minutes to allow for phase separation.
-
Separate the layers to obtain the crude ethyl lipoate.
Further hydrolysis of the ethyl lipoate will yield lipoic acid.
Visualizations
Caption: Synthesis of Ethyl 6,8-dichlorooctanoate.
Caption: Pathway to Lipoic Acid from Ethyl 6,8-dichlorooctanoate.
Part 2: Ethyl 2,4-dichloroacetoacetate
Ethyl 2,4-dichloroacetoacetate is a versatile chemical intermediate used in the synthesis of more complex molecules and fine chemicals.[11][12]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 88-00-6 | [12] |
| Molecular Formula | C₆H₈Cl₂O₃ | [12] |
| Molecular Weight | 199.03 g/mol | [12] |
| Density | 1.315 g/cm³ | [12] |
| Appearance | Colorless Clear Liquid | [11] |
| Purity | Min. 95% | [11] |
Experimental Protocols
Protocol 3: Synthesis of Ethyl 2-chloroacetoacetate from Ethyl Acetoacetate
While a direct protocol for Ethyl 2,4-dichloroacetoacetate was not detailed in the search results, a common precursor is Ethyl 2-chloroacetoacetate. Further chlorination would be required to obtain the desired product. The following is a protocol for the mono-chlorinated species.
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
-
Ice-water bath
-
Rotary evaporator
Procedure: [13]
-
In a reaction flask, dissolve 10 g (76.9 mmol) of ethyl acetoacetate in 100 ml of dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 11.3 g (84 mmol) of sulfuryl chloride dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction solution with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Note: To synthesize Ethyl 2,4-dichloroacetoacetate, further optimization of the chlorinating agent stoichiometry and reaction conditions would be necessary. This may involve using a larger excess of the chlorinating agent and potentially elevated temperatures, which could lead to the formation of other polychlorinated byproducts.[14]
Visualizations
Caption: General workflow for using a dichlorinated intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Ethyl 6,8-dichlorooctanoate synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
- 10. Preparation method for high-purity alpha-lipoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. Ethyl 2,4-dichloroacetoacetate | 88-00-6 | FE139191 [biosynth.com]
- 13. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 14. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
অ্যাপ্লিকেশন নোট এবং প্রোটোকল: ইথাইল ২,৪-ডাইক্লোরোঅক্টানোয়েটের বিশুদ্ধিকরণ
শ্রোতা: গবেষক, বিজ্ঞানী এবং ওষুধ উন্নয়ন পেশাদার।
ভূমিকা
ইথাইল ২,৪-ডাইক্লোরোঅক্টানোয়েট একটি হ্যালোজেনেটেড এস্টার যা বিভিন্ন জৈব সংশ্লেষণে একটি গুরুত্বপূর্ণ মধ্যবর্তী যৌগ হিসাবে কাজ করে। এর পরবর্তী ব্যবহারে উচ্চ বিশুদ্ধতা নিশ্চিত করার জন্য, একটি কার্যকর বিশুদ্ধিকরণ পদ্ধতি অপরিহার্য। এই অ্যাপ্লিকেশন নোটটি একটি বিস্তৃত পরীক্ষামূলক পদ্ধতি বর্ণনা করে যা ইথাইল ২,৪-ডাইক্লোরোঅক্টানোয়েটের বিশুদ্ধিকরণের জন্য নিষ্কাশনমূলক ওয়ার্ক-আপ, ভ্যাকুয়াম পাতন এবং কলাম ক্রোমাটোগ্রাফির মতো কৌশলগুলোকে অন্তর্ভুক্ত করে।
পরীক্ষামূলক পদ্ধতি
নিষ্কাশনমূলক ওয়ার্ক-আপ (Extractive Work-up)
সংশ্লেষণের পরে অপরিশোধিত পণ্যটিতে প্রায়শই অবশিষ্ট অ্যাসিড অনুঘটক, অপরিবর্তিত ২,৪-ডাইক্লোরোঅক্টানোইক অ্যাসিড এবং ইথানল থাকে। এই অশুচিতা দূর করার জন্য একটি অ্যাসিড-বেস নিষ্কাশন পদ্ধতি ব্যবহার করা হয়।[1][2][3]
প্রোটোকল:
১. অপরিশোধিত ইথাইল ২,৪-ডাইক্লোরোঅক্টানোয়েট একটি সেপারেটরি ফানেলে স্থানান্তর করুন। ২. সমান পরিমাণ ডাইইথাইল ইথার যোগ করুন এবং মিশ্রণটি সম্পূর্ণরূপে দ্রবীভূত না হওয়া পর্যন্ত ঝাঁকান। ৩. স্যাচুরেটেড সোডিয়াম বাইকার্বনেট (NaHCO₃) দ্রবণের দ্রবণ যোগ করুন, ফানেলটি আলতো করে ঝাঁকান এবং কার্বন ডাই অক্সাইড গ্যাসের চাপ কমাতে ঘন ঘন ভেন্টিং করুন।[2] ৪. দুটি স্তর আলাদা হতে দিন। জলীয় স্তরটি (নিচের স্তর) ড্রেন করে ফেলে দিন। ৫. অবশিষ্ট ক্ষারকে নিরপেক্ষ করতে ডাইলিউট হাইড্রোক্লোরিক অ্যাসিড (HCl) দিয়ে জৈব স্তরটি ধুয়ে ফেলুন। ৬. সবশেষে, স্যাচুরেটেড সোডিয়াম ক্লোরাইড (ব্রাইন) দ্রবণ দিয়ে জৈব স্তরটি ধুয়ে ফেলুন যাতে অবশিষ্ট জল এবং অজৈব লবণ দূর হয়। ৭. অ্যানহাইড্রাস সোডিয়াম সালফেট (Na₂SO₄) বা ম্যাগনেসিয়াম সালফেট (MgSO₄) এর উপর জৈব স্তরটি শুকিয়ে নিন। ৮. শোষক পদার্থটি ফিল্টার করে আলাদা করুন এবং ঘূর্ণমান বাষ্পীভবক (rotary evaporator) ব্যবহার করে দ্রাবকটি অপসারণ করুন।
ভগ্নাংশিক ভ্যাকুয়াম পাতন (Fractional Vacuum Distillation)
উচ্চ স্ফুটনাঙ্ক বিশিষ্ট এবং তাপ-সংবেদনশীল যৌগগুলির জন্য ভ্যাকুয়াম পাতন একটি পছন্দের পদ্ধতি, কারণ এটি কম তাপমাত্রায় পাতনের অনুমতি দেয়, যা যৌগের বিয়োজন রোধ করে।[4][5] ইথাইল ৬,৮-ডাইক্লোরোঅক্টানোয়েটের মতো একই ধরনের যৌগের স্ফুটনাঙ্ক ডেটার উপর ভিত্তি করে, ইথাইল ২,৪-ডাইক্লোরোঅক্টানোয়েটের আনুমানিক স্ফুটনাঙ্ক ভ্যাকুয়ামের অধীনে প্রায় ১৭০-১৮০°C হতে পারে।[6]
প্রোটোকল:
১. একটি ভগ্নাংশ কলাম এবং একটি সংক্ষিপ্ত পথ পাতন হেড সহ একটি ভ্যাকুয়াম পাতন যন্ত্র সেট আপ করুন।[4][7] ২. নিশ্চিত করুন যে সমস্ত গ্লাসের সংযোগস্থলগুলো সঠিকভাবে গ্রিজ করা আছে যাতে একটি ভাল ভ্যাকুয়াম সিল নিশ্চিত হয়।[4] ৩. নিষ্কাশনমূলক ওয়ার্ক-আপ থেকে প্রাপ্ত অপরিশোধিত এস্টারটি পাতন ফ্লাস্কে যোগ করুন। বাম্পিং রোধ করতে একটি স্টার বার যোগ করুন। ৪. ধীরে ধীরে ভ্যাকুয়াম প্রয়োগ করুন। সিস্টেমটি স্থিতিশীল হয়ে গেলে, ফ্লাস্কটি গরম করা শুরু করুন। ৫. তাপমাত্রা এবং চাপ পর্যবেক্ষণ করুন। কাঙ্ক্ষিত স্ফুটনাঙ্ক পরিসরে যে ভগ্নাংশটি পাতিত হয় তা সংগ্রহ করুন। ৬. বিশুদ্ধ ইথাইল ২,৪-ডাইক্লোরোঅক্টানোয়েট একটি বর্ণহীন থেকে ফ্যাকাশে হলুদ তরল হিসাবে সংগ্রহ করা উচিত।
সিলিকা জেল কলাম ক্রোমাটোগ্রাফি (Silica Gel Column Chromatography)
যদি পাতনের পরেও অশুচিতা থেকে যায়, বিশেষ করে যদি সমাণু (isomers) বা একই ধরনের স্ফুটনাঙ্কের যৌগ উপস্থিত থাকে, তাহলে কলাম ক্রোমাটোগ্রাফি একটি কার্যকর চূড়ান্ত বিশুদ্ধিকরণ ধাপ হতে পারে।[8][9]
প্রোটোকল:
১. স্থির দশার প্রস্তুতি: একটি উপযুক্ত আকারের কলামে দ্রাবক হিসাবে হেক্সেন ব্যবহার করে সিলিকা জেলের একটি স্লারি প্যাক করুন। ২. নমুনা লোডিং: পাতিত পণ্যটিকে অল্প পরিমাণে দ্রাবক (যেমন, ডাইক্লোরোমিথেন) এ দ্রবীভূত করুন এবং কলামের শীর্ষে সাবধানে লোড করুন। ৩. ইলিউশন (Elution): একটি অ-পোলার দ্রাবক সিস্টেম (যেমন, হেক্সেন) দিয়ে ইলিউশন শুরু করুন এবং ধীরে ধীরে পোলারিটি বাড়ান। একটি উপযুক্ত গ্রেডিয়েন্ট হতে পারে হেক্সেন-এ ইথাইল অ্যাসিটেটের ক্রমবর্ধমান ঘনত্ব (যেমন, ২%, ৫%, ১০%)।[9][10] ৪. ভগ্নাংশ সংগ্রহ: কলাম থেকে বেরিয়ে আসা দ্রবণটি ছোট ছোট ভগ্নাংশে সংগ্রহ করুন। ৫. বিশুদ্ধতা বিশ্লেষণ: প্রতিটি ভগ্নাংশের বিশুদ্ধতা থিন-লেয়ার ক্রোমাটোগ্রাফি (TLC) বা গ্যাস ক্রোমাটোগ্রাফি-মাস স্পেকট্রোমেট্রি (GC-MS) দ্বারা বিশ্লেষণ করুন।[11][12] ৬. বিশুদ্ধ ভগ্নাংশগুলো একত্রিত করুন এবং দ্রাবকটি অপসারণ করে চূড়ান্ত পণ্যটি পান।
ডেটা উপস্থাপনা
সারণী ১: বিশুদ্ধিকরণ পদ্ধতির প্রতিটি ধাপের জন্য আনুমানিক ফলন এবং বিশুদ্ধতা
| বিশুদ্ধিকরণ ধাপ | আনুমানিক ফলন (%) | আনুমানিক বিশুদ্ধতা (%) | বিশ্লেষণাত্মক কৌশল |
| নিষ্কাশনমূলক ওয়ার্ক-আপ | ৯০-৯৫ | ৮০-৮৫ | GC-MS |
| ভগ্নাংশিক ভ্যাকুয়াম পাতন | ৭০-৮০ | ৯৫-৯৮ | GC-MS, NMR |
| সিলিকা জেল কলাম ক্রোমাটোগ্রাফি | ৫০-৭০ | >৯৯ | GC-MS, HPLC, NMR |
দ্রষ্টব্য: এই মানগুলি আনুমানিক এবং প্রারম্ভিক উপাদানের বিশুদ্ধতা এবং পরীক্ষামূলক অবস্থার উপর নির্ভর করে পরিবর্তিত হতে পারে।
সারণী ২: ইথাইল ২,৪-ডাইক্লোরোঅক্টানোয়েটের ভৌত রাসায়নিক বৈশিষ্ট্য (আনুমানিক)
| বৈশিষ্ট্য | মান | উৎস |
| আণবিক সূত্র | C₁₀H₁₈Cl₂O₂ | গণনা করা হয়েছে |
| আণবিক ওজন | ২৪১.১৫ g/mol | গণনা করা হয়েছে |
| স্ফুটনাঙ্ক (ভ্যাকুয়ামে) | ~১৭০-১৮০ °C @ ৫ mmHg | সংশ্লিষ্ট যৌগ থেকে অনুমান করা হয়েছে |
| দ্রাব্যতা | জৈব দ্রাবকগুলিতে (যেমন, ডাইক্লোরোমিথেন, ইথাইল অ্যাসিটেট, হেক্সেন) দ্রবণীয়; জলে অদ্রবণীয়। | সাধারণ এস্টার বৈশিষ্ট্য |
ভিজ্যুয়ালাইজেশন
চিত্র ১: ইথাইল ২,৪-ডাইক্লোরোঅক্টানোয়েটের বিশুদ্ধিকরণের জন্য পরীক্ষামূলক কর্মপ্রবাহ।
উপসংহার
এই অ্যাপ্লিকেশন নোটটি ইথাইল ২,৪-ডাইক্লোরোঅক্টানোয়েটের বিশুদ্ধিকরণের জন্য একটি বিশদ এবং ধাপে ধাপে পদ্ধতি প্রদান করে। নিষ্কাশনমূলক ওয়ার্ক-আপ, ভগ্নাংশিক ভ্যাকুয়াম পাতন এবং কলাম ক্রোমাটোগ্রাফির সংমিশ্রণ উচ্চ বিশুদ্ধতার পণ্য অর্জনের জন্য একটি শক্তিশালী কৌশল সরবরাহ করে। প্রদত্ত প্রোটোকল এবং ডেটা গবেষক এবং বিজ্ঞানীদের জন্য একটি মূল্যবান সম্পদ হিসাবে কাজ করবে যারা এই গুরুত্বপূর্ণ মধ্যবর্তী যৌগটির সাথে কাজ করছেন। প্রতিটি ধাপে বিশুদ্ধতা নিরীক্ষণের জন্য GC-MS এবং NMR-এর মতো বিশ্লেষণাত্মক কৌশলগুলির ব্যবহার অত্যন্ত সুপারিশ করা হয়।
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jackwestin.com [jackwestin.com]
- 6. mdpi.com [mdpi.com]
- 7. vernier.com [vernier.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. ajrconline.org [ajrconline.org]
Application Notes and Protocols for the Analytical Characterization of Ethyl 2,4-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dichlorooctanoate is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and structural integrity are critical for its intended use. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using a suite of standard analytical techniques.
Analytical Techniques Overview
A multi-technique approach is essential for the unambiguous characterization of this compound. The following methods provide complementary information regarding the compound's structure, purity, and elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight, fragmentation pattern, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the position of substituents.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the percentage composition of key elements, particularly chlorine.
Experimental Protocols and Data Presentation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1][2] It provides information on the retention time, molecular weight, and fragmentation pattern of the analyte.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation:
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ |
| Molecular Weight | 241.15 g/mol |
| Retention Time (RT) | ~15-20 min (column dependent) |
| Molecular Ion [M]⁺ | m/z 240, 242, 244 (isotopic pattern for 2 Cl atoms) |
| Key Fragment Ions | Predicted fragments resulting from the loss of -OCH₂CH₃, -Cl, and alkyl chain fragmentation. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments. |
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Presentation:
Table 2: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1-4.3 | Quartet | 2H | -OCH₂ CH₃ |
| ~4.0-4.2 | Multiplet | 1H | CH Cl |
| ~3.6-3.8 | Multiplet | 1H | CH Cl |
| ~2.3-2.5 | Triplet | 2H | -CH₂ COO- |
| ~1.5-2.0 | Multiplets | 6H | -(CH₂)₃- |
| ~1.2-1.4 | Triplet | 3H | -OCH₂CH₃ |
| ~0.9 | Triplet | 3H | -CH₂CH₃ (terminal) |
Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | C =O (Ester) |
| ~60-65 | -OCH₂ CH₃ |
| ~55-65 | C HCl |
| ~40-50 | C HCl |
| ~30-40 | -CH₂ COO- |
| ~20-35 | -(CH₂ )₃- |
| ~14 | -OCH₂CH₃ |
| ~13 | -CH₂CH₃ (terminal) |
Logical Flow for NMR Analysis:
Caption: Logical flow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: A small drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A standard FTIR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Data Presentation:
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1735-1750 | Strong | C=O stretching (ester) |
| 1150-1250 | Strong | C-O stretching (ester) |
| 650-850 | Medium-Strong | C-Cl stretching |
Experimental Workflow for FTIR Analysis:
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2,4-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the large-scale synthesis of Ethyl 2,4-dichlorooctanoate, a key intermediate in various synthetic applications, including the development of novel pharmaceuticals. The described methodology is based on established chlorination procedures for related long-chain esters, adapted for scalable production.
Introduction
This compound is a halogenated fatty acid ester of significant interest in organic synthesis. Its dichlorinated structure provides multiple reactive sites for further chemical transformations, making it a valuable building block for complex molecules. This document outlines a robust and scalable synthetic protocol, starting from the readily available ethyl octanoate. The synthesis involves a two-step process: α-bromination followed by chlorination. While direct dichlorination methods exist, this step-wise approach often provides better control over regioselectivity and yield on a large scale.
Overall Reaction Scheme
The large-scale synthesis of this compound can be logically represented as a multi-step chemical process. The following diagram illustrates the workflow from starting materials to the final product, including the key reaction and purification steps.
Application Notes and Protocols: Reaction Kinetics of Ethyl 2,4-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dichlorooctanoate is a chlorinated ester of interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds and agrochemicals. Understanding its reaction kinetics is crucial for optimizing synthesis, predicting stability, and assessing its environmental fate. These application notes provide a detailed overview of the hypothetical reaction kinetics for the synthesis and hydrolysis of this compound, including experimental protocols and data analysis.
Section 1: Synthesis of this compound
The synthesis of this compound can be hypothetically achieved through the esterification of 2,4-dichlorooctanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.
1.1. Hypothetical Reaction Scheme
Where R = CH3(CH2)3CHClCH2CHCl
1.2. Experimental Protocol: Kinetic Study of Esterification
A detailed methodology for studying the kinetics of this esterification reaction is provided below.
Materials:
-
2,4-dichlorooctanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate (for quenching)
-
Anhydrous magnesium sulfate (for drying)
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Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatically controlled reactor
Procedure:
-
Prepare a stock solution of 2,4-dichlorooctanoic acid in toluene.
-
In a thermostatically controlled reactor, add a known volume of the 2,4-dichlorooctanoic acid solution, ethanol, and toluene.
-
Allow the mixture to reach the desired reaction temperature (e.g., 50, 60, 70 °C).
-
Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution.
-
Extract the organic layer, dry it with anhydrous magnesium sulfate, and analyze the concentration of this compound using a calibrated GC-FID.
-
Repeat the experiment at different initial concentrations of reactants to determine the reaction order.
1.3. Data Presentation: Hypothetical Kinetic Data for Esterification
The following tables summarize hypothetical quantitative data for the synthesis of this compound.
Table 1: Effect of Reactant Concentration on Initial Rate at 60°C
| Experiment | [2,4-dichlorooctanoic acid] (mol/L) | [Ethanol] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁵ |
Table 2: Effect of Temperature on the Rate Constant
| Temperature (°C) | Temperature (K) | Rate Constant, k (L/mol·s) |
| 50 | 323.15 | 1.2 x 10⁻³ |
| 60 | 333.15 | 2.5 x 10⁻³ |
| 70 | 343.15 | 5.0 x 10⁻³ |
1.4. Kinetic Analysis
Based on the data in Table 1, the reaction is first order with respect to 2,4-dichlorooctanoic acid and first order with respect to ethanol, making it a second-order overall reaction. The rate law can be expressed as:
Rate = k[2,4-dichlorooctanoic acid][Ethanol]
The activation energy (Ea) can be determined from the data in Table 2 using the Arrhenius equation. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. For this hypothetical data, the activation energy is calculated to be approximately 58 kJ/mol.
Section 2: Hydrolysis of this compound
The hydrolysis of this compound can occur under both acidic and basic conditions. The following section details the kinetics of base-catalyzed hydrolysis (saponification).
2.1. Hypothetical Reaction Scheme
Where R = CH3(CH2)3CHClCH2CHCl
2.2. Experimental Protocol: Kinetic Study of Saponification
Materials:
-
This compound
-
Sodium hydroxide solution (standardized)
-
Ethanol (solvent)
-
Hydrochloric acid solution (standardized, for titration)
-
Phenolphthalein indicator
-
Constant temperature water bath
Procedure:
-
Prepare solutions of this compound and sodium hydroxide in an ethanol-water mixture.
-
Place both solutions in a constant temperature water bath to equilibrate.
-
To initiate the reaction, mix equal volumes of the two solutions in a reaction flask.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a known excess of a standard HCl solution.
-
Back-titrate the unreacted HCl with a standard NaOH solution using phenolphthalein as an indicator to determine the concentration of remaining NaOH in the reaction mixture.
-
The concentration of the ester at each time point can be calculated from the change in NaOH concentration.
2.3. Data Presentation: Hypothetical Kinetic Data for Saponification
Table 3: Concentration of this compound over Time at 25°C Initial [Ester] = 0.05 M, Initial [NaOH] = 0.05 M
| Time (s) | [this compound] (mol/L) | 1/[Ester] (L/mol) |
| 0 | 0.050 | 20.0 |
| 300 | 0.038 | 26.3 |
| 600 | 0.031 | 32.3 |
| 900 | 0.026 | 38.5 |
| 1200 | 0.022 | 45.5 |
2.4. Kinetic Analysis
The reaction is expected to be second order overall (first order in ester and first order in hydroxide). A plot of 1/[Ester] versus time should yield a straight line with a slope equal to the rate constant, k. Based on the hypothetical data in Table 3, the rate constant for the saponification at 25°C is approximately 0.021 L/mol·s.
Section 3: Visualizations
3.1. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the kinetic experiments.
Caption: Workflow for the kinetic study of the esterification of 2,4-dichlorooctanoic acid.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,4-dichlorooctanoate
Disclaimer: The synthesis of Ethyl 2,4-dichlorooctanoate is not widely documented in publicly available literature. The following troubleshooting guide is based on general principles of the chlorination of long-chain esters and may not be specific to the 2,4-isomer. Researchers should adapt this information to their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My primary product is not the 2,4-dichloro isomer. Why am I getting a mixture of different dichlorinated isomers?
A1: Free-radical chlorination, a common method for such syntheses, is often not very selective.[1][2] The chlorine radical can abstract a hydrogen atom from any of the methylene (-CH2-) or methyl (-CH3) groups on the ethyl octanoate chain. The product distribution is often statistical, based on the number of available hydrogens at each position and the relative stability of the resulting carbon radical (tertiary > secondary > primary).[1][3] Propane, for instance, upon monochlorination, yields a mixture of 1-chloropropane and 2-chloropropane.[4] To obtain a specific isomer like 2,4-dichlorooctanoate, a more regioselective synthetic method would be required, potentially involving a multi-step synthesis with directing groups.
Q2: My final product is a mixture containing tri- and even tetra-chlorinated octanoates. How can I prevent this over-chlorination?
A2: The formation of poly-chlorinated products is a common side reaction in free-radical halogenations and typically occurs when the concentration of the chlorinating agent is too high or the reaction is allowed to proceed for too long.[1] As the desired dichlorinated product forms, it can react further with the chlorinating agent to yield trichlorinated and more highly substituted derivatives.
To mitigate this, you can try the following:
-
Control Stoichiometry: Use a precise molar ratio of the chlorinating agent to the ethyl octanoate. A slight excess may be needed to drive the reaction, but a large excess will favor poly-chlorination.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration at any given time.
-
Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the desired product. Stop the reaction once the optimal conversion has been achieved.
Q3: I am observing unexpected elimination or rearrangement products. What could be the cause?
A3: Under certain conditions, particularly at higher temperatures or in the presence of basic impurities, elimination reactions can occur, leading to the formation of unsaturated esters (alkenes). Additionally, carbocation or radical rearrangements can lead to the formation of constitutional isomers that are not predicted by simple substitution.[5] While less common in free-radical reactions, it is a possibility to consider, especially if the reaction conditions are not well-controlled.
Q4: My reaction yield is very low, and I have a significant amount of a tar-like substance. What is happening?
A4: The formation of tar or polymeric material can result from various side reactions, especially in free-radical processes which can initiate polymerization. Radical termination steps can also lead to the coupling of two organic radicals, resulting in molecules with longer carbon chains than the starting material.[1] High temperatures can also promote decomposition and polymerization. Ensure your starting materials and solvents are pure and that the reaction temperature is carefully controlled.
Troubleshooting Summary of Common Side Products
| Side Product Category | Likely Cause(s) | Suggested Troubleshooting Steps |
| Isomeric Dichloro-octanoates | Non-selective nature of free-radical chlorination.[1][2] | - Investigate alternative, more regioselective synthetic routes. - Optimize reaction conditions (temperature, solvent) to favor the desired isomer, although selectivity may remain low. - Employ high-efficiency purification techniques like fractional distillation or preparative chromatography. |
| Poly-chlorinated Octanoates | - Excess chlorinating agent. - Prolonged reaction time.[1] | - Use a stoichiometric amount of the chlorinating agent. - Add the chlorinating agent portion-wise or via a syringe pump. - Monitor the reaction progress closely with GC or TLC and quench the reaction upon optimal conversion. |
| Mono-chlorinated Octanoates | Incomplete reaction. | - Increase reaction time. - Slightly increase the molar ratio of the chlorinating agent. - Ensure proper initiation (e.g., sufficient UV light intensity). |
| Unsaturated Esters (Alkenes) | - Elimination side reactions. - High reaction temperatures. - Presence of base. | - Lower the reaction temperature. - Ensure all reagents and glassware are free from basic residues. |
| Higher Molecular Weight Byproducts | Radical-radical coupling during termination steps.[1] | - Use a radical trap to quench the reaction. - Optimize reactant concentrations. |
| Hydrolysis Products (e.g., 2,4-dichlorooctanoic acid) | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Generalized Experimental Protocol for Dichlorination of Ethyl Octanoate
Disclaimer: This is a generalized protocol for a free-radical chlorination and has not been optimized for the synthesis of this compound. It should be adapted and optimized by the researcher.
Materials:
-
Ethyl octanoate
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or UV lamp)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation or chromatography equipment for purification
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Reaction Mixture: In the flask, dissolve ethyl octanoate in the anhydrous solvent under a nitrogen atmosphere.
-
Initiation: If using a chemical initiator like AIBN, add it to the flask. If using UV light, position the lamp to illuminate the flask.
-
Chlorination: Dissolve the chlorinating agent (e.g., NCS) in the anhydrous solvent and add it to the dropping funnel. Add the chlorinating agent dropwise to the stirred reaction mixture over a period of 1-2 hours. The reaction may be exothermic, so maintain the desired temperature with a cooling bath if necessary.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing them by GC or TLC.
-
Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature. Filter the mixture if a solid precipitate (like succinimide from NCS) is present. Wash the organic solution with an aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the desired this compound from other isomers and side products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dichlorination synthesis.
References
Technical Support Center: Synthesis of Ethyl 2,4-dichlorooctanoate
Troubleshooting Guide
This guide addresses specific issues that may arise during the two key stages of Ethyl 2,4-dichlorooctanoate synthesis: the esterification of octanoic acid and the subsequent dichlorination of ethyl octanoate.
Section 1: Esterification of Octanoic Acid to Ethyl Octanoate
Q1: My esterification reaction is not going to completion, resulting in a low yield of ethyl octanoate. What are the possible causes and solutions?
A1: Incomplete esterification, often a Fischer-Speier reaction, is a common issue.[1] This equilibrium-driven reaction can be pushed towards the product side by addressing the following factors:
-
Water Removal: The presence of water can hinder the reaction.[2] Ensure all glassware is thoroughly dried and use anhydrous reagents.[2] Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction.
-
Catalyst: An acid catalyst is crucial.[2] Ensure you are using an appropriate catalyst, such as sulfuric acid or p-toluenesulfonic acid, in the correct concentration. If the catalyst has degraded, use a fresh batch.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to reach equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reagent Stoichiometry: Using a large excess of ethanol can shift the equilibrium towards the formation of the ethyl ester.[3]
Q2: I am observing significant side product formation during esterification. How can I minimize this?
A2: Side reactions can compete with the desired esterification. To minimize them:
-
Temperature Control: Excessive heat can lead to dehydration of the alcohol or other side reactions. Maintain the recommended reaction temperature.
-
Purity of Starting Materials: Impurities in the octanoic acid or ethanol can lead to undesired byproducts. Use high-purity starting materials.
Section 2: Dichlorination of Ethyl Octanoate
Q3: The yield of this compound is low, and I have a complex mixture of chlorinated products. How can I improve the selectivity and yield?
A3: Achieving selective dichlorination at the 2 and 4 positions is a significant challenge. The following factors are critical:
-
Chlorinating Agent: The choice of chlorinating agent is important. Common agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The reactivity of the agent will influence the selectivity.
-
Catalyst: A catalyst can significantly influence the reaction's speed and selectivity.[4] Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are sometimes used in chlorination reactions.[4] The catalyst concentration should be optimized, typically between 0.2% and 2.0% relative to the starting material.[4]
-
Temperature Control: Chlorination reactions are often exothermic. Maintaining a low and controlled temperature can prevent over-chlorination and side reactions. Consider dropwise addition of the chlorinating agent at a reduced temperature.
-
Solvent: The reaction should be carried out in an inert solvent that does not react with the chlorinating agent.[4] Suitable solvents include carbon tetrachloride, dichloroethane, or trichlorobenzene.[4][5]
-
Reaction Time: Monitor the reaction closely to stop it once the desired product is formed and before significant over-chlorination occurs.
Q4: My reaction is producing monochlorinated and trichlorinated octanoates instead of the desired dichlorinated product. What should I adjust?
A4: The degree of chlorination is highly dependent on the reaction conditions:
-
Stoichiometry of Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent to the ethyl octanoate. A 2:1 molar ratio is theoretically required for dichlorination. Experiment with slight variations around this ratio to find the optimal amount.
-
Rate of Addition: A slow, dropwise addition of the chlorinating agent can help to control the reaction and improve selectivity.
-
Temperature: Lowering the reaction temperature can often increase selectivity by slowing down the rate of the chlorination reactions.
Q5: How can I effectively purify the final this compound from the reaction mixture?
A5: Purification is crucial for obtaining a high-purity product.
-
Work-up Procedure: After the reaction, a proper work-up is necessary to remove the catalyst and any remaining acid. This typically involves washing with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
Distillation: Vacuum distillation is often an effective method for separating the desired product from unreacted starting materials and byproducts, especially for liquid products.[5][6] The boiling point of the product will be a key parameter for successful separation.
Frequently Asked Questions (FAQs)
Q: What is the expected yield for the synthesis of this compound?
A: While there is no specific literature for this compound, syntheses of similar dichlorinated esters, such as ethyl 6,8-dichlorooctanoate, have reported yields in the range of 88% to 96%.[5][6] However, achieving such high yields for the 2,4-dichloro isomer may be more challenging due to the electronic effects of the ester group influencing the chlorination positions. A reasonable target for an initial, unoptimized reaction would be in the 40-60% range, with optimization efforts aimed at increasing this.
Q: What are the key safety precautions to take during this synthesis?
A: Both the esterification and, particularly, the chlorination steps involve hazardous materials.
-
Chlorinating Agents: Reagents like sulfuryl chloride and thionyl chloride are corrosive, toxic, and react violently with water.[6] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acid Catalysts: Strong acids like sulfuric acid are highly corrosive. Handle with care.
-
Solvents: Many of the solvents used are flammable and/or toxic. Avoid inhalation and skin contact.
Q: Can I use a different alcohol for the esterification?
A: Yes, other alcohols can be used, which would result in different alkyl 2,4-dichlorooctanoates. The choice of alcohol may require slight adjustments to the reaction conditions, such as temperature and reaction time.[3]
Q: How can I confirm the structure of my final product?
A: Standard analytical techniques should be used to confirm the structure and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will be the most definitive method for confirming the positions of the chlorine atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can provide fragmentation patterns consistent with the expected structure.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the ester functional group.
Data Presentation
The following table summarizes reaction conditions for the synthesis of a related compound, Ethyl 6,8-dichlorooctanoate, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Value/Condition | Reference |
| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate | [5][6] |
| Chlorinating Agent | Solid phosgene (triphosgene) or Thionyl chloride | [5][6] |
| Catalyst/Acid Binder | N,N-dimethylbenzylamine or Pyridine | [5][6] |
| Solvent | Dichloroethane or Benzene | [5][6] |
| Molar Ratios | Starting Material:Chlorinating Agent:Catalyst = 1:1.05:0.12 | [5] |
| Temperature | 10°C (addition), 75°C (reaction) | [5] |
| Reaction Time | 150 minutes | [5] |
| Purification | Vacuum Distillation (5 mmHg, 172-176°C) | [5][6] |
| Reported Yield | 95.68% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Octanoate (Fischer-Speier Esterification)
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Reagents: To the flask, add octanoic acid (1.0 eq), a large excess of ethanol (e.g., 5-10 eq, which can also serve as the solvent), and a catalytic amount of sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting octanoic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extraction: Extract the ethyl octanoate into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl octanoate can be purified further by distillation if necessary.
Protocol 2: Synthesis of this compound (Hypothetical Protocol)
-
Apparatus Setup: In a fume hood, set up a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve ethyl octanoate (1.0 eq) in an anhydrous, inert solvent (e.g., dichloroethane) and cool the mixture in an ice bath.
-
Chlorination: Dissolve sulfuryl chloride (2.0 eq) in the same solvent and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the cooled ethyl octanoate solution while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) until GC/MS analysis indicates the formation of the desired product and consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation to isolate this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the dichlorination step.
References
- 1. Ethyl octanoate - Wikipedia [en.wikipedia.org]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. US3577416A - Process for the selective chlorination of alkylmercapto-substituted s-triazines - Google Patents [patents.google.com]
- 5. Ethyl 6,8-dichlorooctanoate synthesis - chemicalbook [chemicalbook.com]
- 6. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
Troubleshooting the purification of Ethyl 2,4-dichlorooctanoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 2,4-dichlorooctanoate.
Disclaimer: this compound is a specialized chemical entity with limited publicly available data. The following guidance is based on established principles for the purification of chlorinated esters and related small molecules. Methodologies should be adapted based on direct experimental results.
Frequently Asked Questions (FAQs)
Q1: My final product has a low yield after column chromatography. What are the potential causes and solutions?
A1: Low recovery after chromatographic purification can stem from several factors:
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Improper Solvent System: The selected mobile phase may have too high or too low an elution strength. If the polarity is too high, your compound may elute too quickly with impurities. If it's too low, the compound may not elute from the column at all or may produce broad, tailing peaks leading to poor separation and recovery.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a Retention Factor (Rf) of 0.25-0.35 for the target compound to ensure good separation on the column.
-
-
Compound Instability: Halogenated esters can be susceptible to degradation on silica gel, which is acidic.
-
Solution: Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., 0.1-1%). Alternatively, use a less acidic stationary phase such as neutral alumina.
-
-
Irreversible Adsorption: The compound might be strongly and irreversibly binding to the stationary phase.
-
Solution: A change in stationary phase (e.g., from silica to alumina or a bonded phase like C18 for reverse-phase chromatography) may be necessary.
-
-
Incorrect Column Loading: Overloading the column can lead to poor separation and band broadening, causing your product to mix with impurity fractions.
-
Solution: As a general rule, the amount of crude material loaded should be 1-5% of the mass of the stationary phase for effective separation.
-
Q2: I'm observing persistent impurities in my ¹H NMR spectrum after purification. How can I identify them?
A2: The identity of impurities depends heavily on the synthetic route. Assuming a common pathway, such as the chlorination of ethyl octanoate or a precursor, potential impurities include:
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Unreacted Starting Material: Ethyl octanoate or a mono-chlorinated intermediate.
-
Over-chlorinated Products: Tri- or tetra-chlorinated octanoates.
-
Isomeric Products: Other dichlorinated isomers (e.g., Ethyl 2,3-dichlorooctanoate).
-
Hydrolysis Products: 2,4-dichlorooctanoic acid, resulting from exposure to water during workup or on acidic silica.
To identify these, compare the ¹H NMR spectrum of your purified sample to that of your starting material. Look for characteristic signals. For example, the presence of a triplet around 0.9 ppm could indicate residual starting material (the terminal methyl group). GC-MS analysis is highly effective for separating and identifying volatile impurities by their mass fragmentation patterns.
Q3: My product and a key impurity are co-eluting during column chromatography. How can I improve the separation?
A3: Co-elution is a common challenge when impurities have similar polarities to the target compound.
-
Optimize the Mobile Phase: Switch to a solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try substituting dichloromethane or diethyl ether for one of the components. Even small changes can alter the interactions with the stationary phase and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase fails, a different stationary phase is the next logical step. Switching from silica gel to alumina, or from normal-phase to reverse-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient), can provide the necessary selectivity.[1]
-
Use Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard flash chromatography.[2][3] You can scale up an analytical HPLC method to isolate your target compound with high purity.[4]
Q4: The product appears to be decomposing during vacuum distillation. What can I do?
A4: Decomposition during distillation is often due to excessive heat.
-
Lower the Boiling Point: The boiling point of a substance is pressure-dependent. Ensure your vacuum system is capable of achieving a very low pressure (e.g., <1 mmHg) to allow distillation at a lower temperature.[5][6]
-
Use a Short-Path Distillation Apparatus: For thermally sensitive compounds, a short-path apparatus (like a Kugelrohr) minimizes the time the compound spends at high temperatures by reducing the distance between the boiling flask and the condenser.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature is raised slowly and evenly. Do not heat the flask significantly above the temperature at which distillation begins.
Analytical and Purification Protocols
Experimental Protocol: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS). A common setup involves a non-polar capillary column (e.g., DB-5MS).[8]
-
GC Method:
-
MS Method:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative percentage of the main product and any impurities. Analyze the mass spectrum of each peak to identify potential impurity structures based on their fragmentation patterns.
Experimental Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
-
Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the presence of characteristic ethyl ester signals: a quartet around δ 4.2 ppm (O-CH₂) and a triplet around δ 1.3 ppm (O-CH₂-CH₃).[11]
-
Analyze the signals in the alkyl region (δ 0.8-2.5 ppm) and the signals for protons on carbons bearing chlorine atoms (expected to be significantly downfield, likely in the δ 3.5-4.5 ppm range).
-
Integrate all peaks to confirm the proton ratios match the structure of this compound. Check for any unexplained peaks, which would indicate impurities.
-
Experimental Protocol: Preparative HPLC Purification
-
Analytical Method Development: First, develop an analytical HPLC method using a C18 reverse-phase column. Screen different mobile phase gradients (e.g., water/acetonitrile or water/methanol) to find a system that provides good resolution between the product and impurities.[4]
-
Sample Solubility Check: Ensure the crude sample is fully soluble in the mobile phase to prevent it from precipitating on the column.[4]
-
Scale-Up:
-
Column: Switch to a larger semi-preparative or preparative C18 column.
-
Flow Rate and Injection Volume: Scale the flow rate and injection volume geometrically based on the column dimensions.[4]
-
Gradient: Adjust the gradient timing to account for the larger system delay volume of the preparative instrument.
-
-
Fraction Collection: Collect fractions as the peaks elute, guided by the UV detector signal.
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Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to identify the pure product fractions. Pool the pure fractions and remove the solvent under reduced pressure to isolate the final product.
Quantitative Data Summary
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (Ester) | ~1.3 | Triplet (t) | 3H |
| O-CH₂ (Ester) | ~4.2 | Quartet (q) | 2H |
| -CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.8 | Multiplets (m) | 7H |
| -CHCl- | ~4.0 - 4.5 | Multiplet (m) | 2H |
| -CH₂-C(=O) | ~2.5 | Multiplet (m) | 2H |
Note: These are estimated values. Actual chemical shifts may vary.
Table 2: Potential Impurities and Their Expected Mass Spectral Signatures (GC-MS)
| Impurity | Potential Molecular Ion (M⁺) | Key Fragmentation Ions (m/z) |
| Ethyl octanoate (Starting Material) | 172 | 101, 88, 127 |
| Ethyl mono-chlorooctanoate | 206/208 | Loss of C₂H₅O, loss of Cl, McLafferty rearrangement ions |
| Ethyl tri-chlorooctanoate | 274/276/278 | Isotopic pattern for 3 Cl atoms, loss of Cl |
| 2,4-dichlorooctanoic acid (Hydrolysis) | 212/214 | Loss of H₂O, loss of COOH |
Visual Troubleshooting and Process Guides
Caption: Troubleshooting workflow for purification issues.
Caption: Plausible synthesis and common impurity formation pathways.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 3. chromatography - Can we use HPLC to purify an organic reaction product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. agilent.com [agilent.com]
- 5. Ethyl 6,8-dichlorooctanoate synthesis - chemicalbook [chemicalbook.com]
- 6. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. GC–MS analysis of ethanolic extracts of , , and [journals.ekb.eg]
- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. quora.com [quora.com]
Stability and degradation of Ethyl 2,4-dichlorooctanoate under various conditions
Technical Support Center: Ethyl 2,4-dichlorooctanoate
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, the primary degradation pathways for this compound are expected to be hydrolysis of the ester linkage and dehalogenation of the carbon-chlorine bonds. Hydrolysis can be catalyzed by acid or base and results in the formation of 2,4-dichlorooctanoic acid and ethanol. Dehalogenation can occur under photolytic or thermal stress.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly pH-dependent. It is expected to be most stable at a neutral pH (around 7). In acidic conditions, the rate of hydrolysis is slower than in basic conditions. Under basic conditions, saponification (base-catalyzed hydrolysis) will occur more rapidly, leading to a faster degradation rate.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing carbon-chlorine bonds can be susceptible to photolytic degradation. Exposure to UV light can induce cleavage of the C-Cl bond, generating free radicals. This can initiate a cascade of degradation reactions. It is recommended to store solutions of this compound in amber vials or otherwise protected from light.
Q4: What is the expected thermal stability of this compound?
A4: While specific data is unavailable, halogenated esters can be susceptible to thermal degradation. At elevated temperatures, elimination reactions (such as dehydrohalogenation) can occur, in addition to decomposition of the ester itself. It is advisable to store the compound at recommended temperatures (typically refrigerated) and avoid excessive heat during experimental procedures.
Troubleshooting Guides
Issue 1: I am observing a rapid loss of my compound in an aqueous formulation.
-
Possible Cause: Hydrolysis of the ester.
-
Troubleshooting Steps:
-
Check the pH of your formulation. If the pH is acidic or basic, consider adjusting it to a neutral pH if your experiment allows.
-
Lower the temperature. Hydrolysis rates are temperature-dependent. Storing your formulation at a lower temperature can significantly slow down degradation.
-
Consider a non-aqueous solvent. If your application permits, dissolving the compound in a non-polar, aprotic solvent will prevent hydrolysis.
-
Issue 2: My analytical results show multiple unexpected peaks after a photostability study.
-
Possible Cause: Photodegradation.
-
Troubleshooting Steps:
-
Confirm light protection. Ensure that your samples were adequately protected from light during the experiment and storage. Use amber glassware or wrap containers in aluminum foil.
-
Analyze for degradation products. The unexpected peaks could correspond to dehalogenated or other rearranged products. Mass spectrometry can help in identifying these species.
-
Include a dark control. Always run a control sample that is not exposed to light to differentiate between photolytic and other modes of degradation.
-
Data Summary
The following tables present hypothetical data for illustrative purposes, as experimental data for this compound is not publicly available.
Table 1: Hypothetical Hydrolytic Stability of this compound at 25°C
| pH | Half-life (t½) in days | Primary Degradant |
| 3.0 | 180 | 2,4-dichlorooctanoic acid, Ethanol |
| 7.0 | 730 | 2,4-dichlorooctanoic acid, Ethanol |
| 9.0 | 30 | 2,4-dichlorooctanoic acid, Ethanol |
Table 2: Hypothetical Photostability of this compound in Solution
| Light Source | Exposure Duration (hours) | % Degradation | Notes |
| Xenon Arc Lamp | 24 | 15% | Multiple degradants observed |
| (ICH Q1B option 1) | |||
| Dark Control | 24 | <1% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Prepare buffer solutions at pH 3.0 (citrate buffer), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 40°C) and protect from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of degradation products.
Visualizations
Technical Support Center: Synthesis of Dichlorinated Ethyl Octanoate Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of dichlorinated ethyl octanoate derivatives?
A common precursor for the synthesis of dichlorinated ethyl octanoate derivatives is a corresponding hydroxy- or chloro-hydroxy-octanoate ester. For instance, the synthesis of ethyl 6,8-dichlorooctanoate often starts from ethyl 6-hydroxy-8-chlorooctanoate[1].
Q2: Which chlorinating agents are typically used for this type of synthesis?
Thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (also known as triphosgene) are frequently used chlorinating agents for converting hydroxyl groups to chlorides in the synthesis of dichlorinated octanoates[1].
Q3: What are some common solvents used in these chlorination reactions?
A variety of organic solvents can be used, including N,N-dimethylformamide (DMF), benzene, toluene, and chloroform[1]. The choice of solvent can influence reaction rate and selectivity.
Q4: Are there any catalysts that can be used to facilitate the reaction?
Yes, catalysts such as pyridine or N,N-dimethylformamide (DMF) are often employed, particularly when using thionyl chloride[1]. DMF can react with the chlorinating agent to form a Vilsmeier reagent, which is a key intermediate in the chlorination process[1].
Q5: What are typical reaction temperatures and times?
Reaction conditions can vary significantly depending on the specific reagents and substrates used. Temperatures can range from ice-bath conditions (0°C) during initial reagent addition to elevated temperatures (50-90°C) for the main reaction phase. Reaction times can span from a few hours to several hours[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | - Increase reaction temperature or time. - Ensure stoichiometric or slight excess of the chlorinating agent. - Check the purity of starting materials and solvents. |
| Degradation of product or starting material. | - Lower the reaction temperature. - Optimize the rate of addition of the chlorinating agent. | |
| Inefficient work-up and purification. | - Ensure proper neutralization of the reaction mixture before extraction. - Optimize the distillation conditions (vacuum and temperature) to avoid product decomposition[1]. | |
| Presence of Impurities | Unreacted starting material. | - Drive the reaction to completion by adjusting time or temperature. - Use a slight excess of the chlorinating agent. |
| Monochlorinated intermediate. | - Ensure sufficient equivalents of the chlorinating agent are used for dichlorination. - Increase reaction time or temperature. | |
| Over-chlorinated byproducts. | - Use a more controlled stoichiometry of the chlorinating agent. - Optimize the reaction temperature to avoid non-selective chlorination. | |
| Elimination side products (alkenes). | - Use a non-basic or sterically hindered base if a base is required. - Lower the reaction temperature. | |
| Reaction Stalls or Does Not Proceed | Inactive chlorinating agent. | - Use a fresh bottle of the chlorinating agent. - Ensure the reagent has not been exposed to moisture. |
| Poor quality starting material or solvent. | - Purify starting materials and ensure solvents are anhydrous. | |
| Insufficient activation. | - Ensure the catalyst (e.g., DMF, pyridine) is present in the correct amount. | |
| Difficult Purification | Co-distillation of impurities. | - Perform a pre-purification step, such as column chromatography, before distillation. - Optimize the distillation conditions with a more efficient column. |
| Formation of emulsions during work-up. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Chlorination using Bis(trichloromethyl) carbonate in DMF
This protocol is adapted from the synthesis of ethyl 6,8-dichlorooctanoate[1].
-
Dissolve ethyl 6-hydroxy-8-chlorooctanoate in N,N-dimethylformamide (DMF).
-
Under an inert atmosphere and with stirring, cool the solution in an ice-water bath.
-
Slowly add a solution of bis(trichloromethyl) carbonate in an organic solvent (e.g., toluene or chloroform) dropwise.
-
After the addition is complete, gradually warm the reaction mixture to 50-90°C.
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Maintain the reaction at this temperature for 2-8 hours, monitoring the progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to below 30°C.
-
Neutralize the mixture with a base solution (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the final product.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Ethyl 6,8-dichlorooctanoate using Bis(trichloromethyl) carbonate [1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Hydroxy-ester:BTC:DMF) | 1 : 0.35 : 1.2 | 1 : 0.34 : 1.0 | 1 : 0.4 : 1.4 |
| Solvent for BTC | Toluene | Chloroform | n-Hexane |
| Reaction Temperature (°C) | 70-75 | 75-80 | 75-80 |
| Reaction Time (h) | 4 | 2 | 2 |
| Molar Yield (%) | 95.2 | 93.2 | 93.4 |
| Purity (%) | 98.7 | 98.4 | 98.1 |
BTC: Bis(trichloromethyl) carbonate
Visualizations
Caption: General experimental workflow for the synthesis of dichlorinated ethyl octanoate.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Identifying and removing impurities from Ethyl 2,4-dichlorooctanoate
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Ethyl 2,4-dichlorooctanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities often originate from the starting materials, side reactions during synthesis, or degradation of the product. Based on typical synthesis routes for chlorinated esters, potential impurities are summarized in the table below.
| Impurity Name | Potential Source |
| Ethyl 4-chloro-2-hydroxyoctanoate | Incomplete chlorination of the precursor |
| Over-chlorinated octanoate species | Non-specific chlorination reactions |
| 2,4-dichlorooctanoic acid | Hydrolysis of the ester group[1] |
| Residual solvents (e.g., Dichloromethane, Toluene) | Reaction or extraction solvent carryover |
| Reagent byproducts | Byproducts from the chlorinating agent (e.g., from thionyl chloride or phosgene)[2] |
Q2: Which analytical techniques are best for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is generally recommended for comprehensive impurity profiling.
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Gas Chromatography (GC): Ideal for separating volatile and thermally stable impurities. A Flame Ionization Detector (FID) offers good general sensitivity, while a Mass Spectrometry (MS) detector provides structural information for impurity identification.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile impurities, such as the corresponding carboxylic acid or hydroxy ester. A UV detector is commonly used, and MS detection can aid in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and its impurities. Quantitative NMR (qNMR) can be used to determine the concentration of impurities without the need for reference standards of the impurities themselves.
Q3: What is the general strategy for purifying crude this compound?
A3: A multi-step approach is typically employed, involving an initial wash to remove acidic and water-soluble impurities, followed by a distillation step to separate compounds based on their boiling points.[1][3]
-
Aqueous Wash/Extraction: The crude product is first washed with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities like 2,4-dichlorooctanoic acid. This is followed by a wash with brine to remove residual water-soluble components.[1]
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) to remove dissolved water.
-
Fractional Distillation: The dried crude product is purified by fractional distillation under reduced pressure (vacuum distillation) to separate the desired product from less volatile and more volatile impurities.[2]
Troubleshooting Guides
Q4: My final product shows a broad boiling point range during distillation. What could be the cause?
A4: A broad boiling point range typically indicates the presence of multiple impurities with boiling points close to that of the desired product.
-
Possible Cause: Presence of isomeric or closely related chlorinated esters.
-
Troubleshooting Steps:
-
Improve Fractional Distillation: Use a longer distillation column or a column with a higher number of theoretical plates to enhance separation efficiency.
-
Optimize Distillation Pressure: Adjusting the vacuum level can alter the boiling points and may improve separation.
-
Alternative Purification: If distillation is ineffective, consider preparative chromatography (e.g., column chromatography on silica gel) for more precise separation.
-
Q5: After purification, my product's purity is still below 98%. What should I do?
A5: If standard purification methods do not yield a product of the desired purity, a combination of techniques or a more rigorous purification protocol may be necessary.
-
Possible Cause: Co-eluting or co-distilling impurities.
-
Troubleshooting Steps:
-
Re-purification: Repeat the fractional distillation, collecting a narrower boiling point fraction.
-
Chromatographic Polishing: Use column chromatography as a final polishing step after distillation.
-
Recrystallization (if applicable): If the product can be solidified, recrystallization from a suitable solvent can be a very effective method for removing small amounts of impurities.
-
Q6: I suspect my product is degrading during purification. What are the signs and how can I prevent it?
A6: Thermal degradation can occur during distillation, especially if the temperature is too high. Hydrolysis can occur if water is present.
-
Signs of Degradation:
-
Darkening of the product color during heating.
-
An increase in acidic impurities (from hydrolysis) after purification.
-
Inconsistent results between batches.
-
-
Preventative Measures:
-
Use Vacuum Distillation: Distilling at a lower pressure reduces the required temperature, minimizing thermal decomposition.[2]
-
Ensure Thorough Drying: Use an effective drying agent and ensure the crude product is free of water before distillation to prevent hydrolysis.[1]
-
Minimize Heating Time: Do not heat the distillation flask for longer than necessary.
-
Experimental Protocols
Protocol 1: General Purification of this compound
-
Acid-Base Extraction:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL per 100 mL of solution).
-
Wash with deionized water (1 x 50 mL).
-
Wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
-
Drying:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the flask gently and collect the fraction that distills at the expected boiling point of this compound under the applied pressure. A typical pressure for similar compounds is around 5 mmHg.[2]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Relationship between impurity sources and analytical detection methods.
References
Safe handling and storage of Ethyl 2,4-dichlorooctanoate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2,4-dichlorooctanoate was not found in the public domain. The information provided below is based on data for structurally related chlorinated esters and general safe chemical handling practices. Researchers, scientists, and drug development professionals should always seek to obtain the specific SDS from their supplier and perform a thorough risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling chlorinated esters like this compound?
Based on data for similar compounds, potential hazards may include:
-
Skin and Eye Irritation/Damage: Similar chlorinated compounds can cause skin irritation and serious eye damage[1][2].
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation[2].
-
Harmful if Swallowed: Some related compounds are harmful if ingested[1][2][3].
-
Combustibility: While not always highly flammable, related esters can be combustible and may ignite if exposed to heat or flame[4].
Q2: What are the general storage recommendations for this compound?
Store in a tightly closed container in a dry, cool, and well-ventilated area[1][2][5]. Keep away from heat, sparks, open flames, and other sources of ignition[1][3][4][5]. It is also prudent to store it in a corrosives area and away from incompatible materials[1].
Q3: What materials are incompatible with this compound?
Common incompatibilities for similar esters include:
Q4: What should I do in case of a small spill?
For a small spill, you should:
-
Ensure adequate ventilation[3].
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[1].
-
Absorb the spill with an inert material such as vermiculite, sand, or earth[3].
-
Place the absorbed material into a suitable, closed container for disposal[1].
-
Clean the affected area thoroughly.
Q5: What personal protective equipment (PPE) is recommended when working with this compound?
Recommended PPE includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield[1][3].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact[1][3][5].
-
Respiratory Protection: If working in a poorly ventilated area or if mists/vapors are generated, use a NIOSH/MSHA approved respirator[3].
Troubleshooting Guides
Issue: I notice a sweet or chemical odor while working with the substance.
-
Possible Cause: This could indicate a leak from your container or experimental setup, or inadequate ventilation.
-
Solution:
-
Immediately stop your work.
-
If safe to do so, check for any open containers or leaks in your apparatus.
-
Ensure your work is being conducted in a properly functioning chemical fume hood or a well-ventilated area[1].
-
If the odor persists, evacuate the area and inform your laboratory safety officer.
-
Issue: The compound appears discolored or has formed precipitates.
-
Possible Cause: This may indicate degradation of the compound, possibly due to improper storage, contamination, or exposure to light or air.
-
Solution:
-
Do not use the compound, as its purity and reactivity may be compromised.
-
Review your storage conditions to ensure they align with the recommended guidelines (cool, dry, dark, and tightly sealed)[1][5].
-
Dispose of the degraded material according to your institution's hazardous waste disposal procedures[1].
-
Issue: I have accidentally splashed a small amount of the chemical on my skin.
-
Solution:
Data Presentation
Table 1: Physical and Chemical Properties of Structurally Similar Compounds
| Property | Ethyl 2-chloroacetoacetate | Ethyl decanoate | Ethyl caprylate |
| Molecular Formula | C6H9ClO3 | C12H24O2 | C10H20O2 |
| Boiling Point | Not Available | 245 °C / 473 °F @ 760 mmHg[6] | 206 - 208 °C / 402.8 - 406.4 °F[5] |
| Melting Point | Not Available | -20 °C / -4 °F[6] | -47 °C / -52.6 °F[5] |
| Flash Point | 87 °C / 188.6 °F[3] | 102 °C / 215.6 °F[6] | 75 °C / 167 °F[5] |
| Autoignition Temperature | 220 °C / 428 °F[3] | 310 °C / 590 °F[6] | Not Available |
| Appearance | Not Available | Colorless Liquid[6] | Colorless Liquid[5] |
| Odor | Not Available | Odorless[6] | Sweet[5] |
Experimental Protocols & Workflows
Below is a generalized workflow for the safe handling of this compound.
Caption: General workflow for the safe handling and storage of chlorinated esters.
References
Technical Support Center: Ethyl 2,4-Dichlorooctanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of ethyl 2,4-dichlorooctanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC analysis. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. |
| Degradation of the starting material or product. | Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1] | |
| Inefficient chlorinating agent. | The choice of chlorinating agent is crucial. Thionyl chloride in the presence of a catalytic amount of pyridine or N,N-dimethylformamide (DMF) is a common choice. Alternatively, oxalyl chloride or phosphorus pentachloride can be used. The purity and reactivity of the chlorinating agent should be verified. | |
| Formation of Multiple Products (Impure Sample) | Non-selective chlorination leading to a mixture of mono-, di-, and poly-chlorinated products. | Control the stoichiometry of the chlorinating agent carefully. A stepwise addition of the chlorinating agent at a controlled temperature can improve selectivity. |
| Presence of side reactions such as elimination or ester hydrolysis. | Maintain a low reaction temperature to minimize elimination reactions. Ensure anhydrous conditions to prevent ester hydrolysis. The use of a non-nucleophilic base can also be beneficial. | |
| Difficult Purification | Co-elution of the desired product with byproducts during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Alternatively, consider distillation under reduced pressure for purification.[1] |
| Thermal decomposition of the product during distillation. | Use a high-vacuum distillation setup to lower the boiling point of the product and minimize thermal stress. A short-path distillation apparatus is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is ethyl 2-hydroxy-4-oxooctanoate or a related hydroxyester. The synthesis involves the selective chlorination of the hydroxyl groups.
Q2: What are the critical reaction parameters to control during the chlorination step?
A2: The critical parameters include reaction temperature, the stoichiometry of the chlorinating agent, and the reaction time. The temperature should be kept low initially and then gradually increased to control the exothermic reaction and prevent side reactions. The amount of chlorinating agent needs to be carefully controlled to achieve the desired dichlorination without over-chlorination.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be withdrawn periodically, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What are the safety precautions I should take when working with chlorinating agents like thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed under anhydrous conditions, and any residual thionyl chloride should be quenched carefully with an appropriate reagent (e.g., slow addition to a cold, stirred solution of sodium bicarbonate).
Q5: What are the potential side products in this reaction?
A5: Potential side products include mono-chlorinated intermediates, over-chlorinated products (trichloro- or tetrachloro-octanoates), and elimination products (alkenes). The formation of these byproducts can be minimized by carefully controlling the reaction conditions.
Experimental Protocols
Synthesis of this compound from Ethyl 2-Hydroxy-4-oxooctanoate
This protocol is a general guideline and may require optimization based on specific experimental setups and reagent purity.
Materials:
-
Ethyl 2-hydroxy-4-oxooctanoate
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve ethyl 2-hydroxy-4-oxooctanoate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add a stoichiometric amount of thionyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Managing exothermic reactions in Ethyl 2,4-dichlorooctanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Ethyl 2,4-dichlorooftanoate. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Ethyl 2,4-dichlorooftanoate, with a focus on managing the exothermic nature of the chlorination steps.
| Issue | Possible Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition rate of the chlorinating agent (e.g., Sulfuryl Chloride) is too fast.[1] 2. Inadequate cooling capacity of the reaction setup. 3. Incorrect solvent with a low boiling point. 4. Higher than intended starting temperature of the reaction mixture. | 1. Reduce Addition Rate: Add the chlorinating agent dropwise or via a syringe pump over a prolonged period. 2. Enhance Cooling: Use a larger ice bath, a cryostat, or a more efficient cooling system. Ensure good heat transfer by using an appropriately sized reaction vessel and adequate stirring. 3. Solvent Selection: Use a higher-boiling point solvent that can absorb more heat. 4. Pre-cool Reactants: Cool both the substrate solution and the chlorinating agent before addition. |
| Low Yield of Dichlorinated Product | 1. Incomplete reaction due to insufficient chlorinating agent. 2. Degradation of the product due to excessive heat. 3. Formation of side products (e.g., monochlorinated or polychlorinated species). | 1. Stoichiometry: Ensure the correct molar ratio of the chlorinating agent is used. A slight excess may be necessary. 2. Temperature Control: Maintain the reaction temperature within the optimal range to prevent decomposition. 3. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and prevent the formation of undesired byproducts. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials or solvent. | 1. Strict Temperature Control: Adhere to the recommended temperature range for the reaction. 2. Use Pure Reagents: Ensure all starting materials and solvents are of high purity and dry. |
| Difficult Purification of the Final Product | 1. Presence of multiple chlorinated byproducts. 2. Residual acidic byproducts from the chlorinating agent (e.g., HCl, SO₂).[1] | 1. Optimize Reaction Conditions: Fine-tune the reaction parameters (temperature, addition rate, reaction time) to maximize the yield of the desired product and minimize byproducts. 2. Aqueous Work-up: Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate) to neutralize acidic byproducts before extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of Ethyl 2,4-dichlorooftanoate?
A1: The primary cause of the exotherm is the chlorination reaction itself, particularly the α-chlorination at the 2-position of the starting material, likely an ethyl 3-oxooctanoate derivative. Chlorination reactions, especially with reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂), are known to be highly exothermic.[1][2] The reaction releases a significant amount of heat, which can lead to a rapid increase in temperature if not properly controlled.
Q2: What are the key safety precautions to take when performing this synthesis?
A2:
-
Work in a well-ventilated fume hood: Chlorinating agents and the reaction byproducts (e.g., HCl, SO₂) are corrosive and toxic.
-
Use appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and acid-resistant gloves.
-
Ensure adequate cooling is readily available: Have an ice bath or other cooling system prepared before starting the reaction.
-
Slow and controlled addition of reagents: The chlorinating agent should be added slowly to the reaction mixture to allow for heat dissipation.
-
Monitor the reaction temperature continuously: Use a thermometer to track the internal temperature of the reaction and ensure it stays within the desired range.
Q3: What are the typical chlorinating agents used for this type of transformation?
A3: Common chlorinating agents for the dichlorination of β-keto esters include:
-
Sulfuryl chloride (SO₂Cl₂): A versatile and effective reagent for both α-chlorination of ketones and chlorination of alkanes under radical conditions.[3][4]
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent often used for α-chlorination.
-
Oxone® in the presence of a chloride source (e.g., AlCl₃): This system offers a greener alternative, using water as a solvent.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC): Provides a more quantitative analysis of the reaction mixture, showing the relative amounts of starting material, monochlorinated intermediates, and the desired dichlorinated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and product distribution.
Experimental Protocol: Dichlorination of Ethyl 3-oxooctanoate
This protocol is a general guideline based on known procedures for the α,α-dichlorination of β-keto esters.[5] It is crucial to perform a thorough risk assessment before carrying out this experiment.
Materials:
-
Ethyl 3-oxooctanoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel or syringe pump
-
Magnetic stirrer
-
Ice bath or cryostat
-
Thermometer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve Ethyl 3-oxooctanoate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (2.2 equivalents) dropwise via a dropping funnel or a syringe pump over a period of 1-2 hours. It is critical to maintain the internal temperature of the reaction below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC/GC analysis indicates the completion of the reaction.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution while maintaining cooling. Be cautious of gas evolution (CO₂).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2,4-dichlorooftanoate.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for chlorination reactions of esters. Note that the optimal conditions for the synthesis of Ethyl 2,4-dichlorooftanoate may vary and should be determined experimentally.
| Parameter | Value | Reference |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | [1] |
| Stoichiometry (Chlorinating Agent:Substrate) | 2.2 : 1 | [1] |
| Solvent | Dichloromethane (DCM) | - |
| Reaction Temperature | 0 °C to room temperature | - |
| Addition Time | 1 - 2 hours | - |
| Reaction Time | 1 - 4 hours | - |
| Heat of Reaction (for a similar α-chlorination) | -242 kJ/mol | [1] |
| Predicted Adiabatic Temperature Rise (for a similar reaction) | 102–133 °C | [1] |
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting decision tree for common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chlorination of aluminum using low-temperature sulfur chloride reagents - American Chemical Society [acs.digitellinc.com]
- 3. WO2013095699A1 - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 4. Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]
Technical Support Center: In-Process Controls for Ethyl 6,8-Dichlorooctanoate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 6,8-dichlorooctanoate.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name for the target compound, "Ethyl 2,4-dichlorooctanoate" or "Ethyl 6,8-dichlorooctanoate"?
A1: Based on available chemical literature and synthesis routes, the correct chemical name for the key intermediate in the synthesis of lipoic acid is Ethyl 6,8-dichlorooctanoate (CAS No. 1070-64-0). The nomenclature "2,4-dichlorooctanoate" would imply chlorination at different positions on the carbon chain.
Q2: What are the common starting materials for the synthesis of Ethyl 6,8-dichlorooctanoate?
A2: The most common starting material is Ethyl 6-hydroxy-8-chlorooctanoate.[1][2][3][4] This precursor is then subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom.
Q3: What are the typical chlorinating agents used in this synthesis?
A3: Common chlorinating agents include thionyl chloride (SOCl₂), bis(trichloromethyl) carbonate (trixphosgene), and chlorosulfonic acid.[1][2][3] The choice of reagent can affect reaction conditions, byproducts, and safety considerations.
Q4: What are the critical process parameters to monitor during the reaction?
A4: Key parameters to control are:
-
Temperature: Both the initial addition of reagents and the subsequent reaction temperature are crucial. Deviations can lead to side reactions or incomplete conversion.[1][2][3]
-
Molar Ratios of Reactants: The stoichiometry of the starting material, chlorinating agent, and any acid scavenger (like N,N-dimethylbenzylamine or pyridine) must be precise to ensure complete reaction and minimize impurities.[1][2]
-
Reaction Time: The reaction needs to be monitored to determine the point of completion to avoid the formation of degradation products.[2][3]
-
Agitation: Proper mixing is essential for maintaining homogenous reaction conditions.
Q5: What analytical techniques are recommended for in-process control and final product analysis?
A5: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): The primary method for determining the purity of the final product and quantifying any residual starting material or byproducts.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification of unknown impurities and side products.
-
Infrared (IR) Spectroscopy: Can be used to confirm the disappearance of the hydroxyl (-OH) group from the starting material and the presence of the alkyl chloride (C-Cl) bond in the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ethyl 6,8-dichlorooctanoate | Incomplete reaction. | - Monitor the reaction progress using TLC or GC until the starting material is consumed. - Ensure the reaction temperature is maintained within the optimal range for the chosen chlorinating agent.[2][3] - Verify the molar ratios of the reactants. An insufficient amount of chlorinating agent will result in incomplete conversion.[1][2] |
| Degradation of product. | - Avoid excessive reaction times or temperatures, which can lead to the formation of elimination or other side products. | |
| Loss during work-up. | - Ensure proper phase separation during aqueous washes. - Optimize distillation conditions (vacuum and temperature) to prevent product loss or degradation.[1][2] | |
| Product is Contaminated with Starting Material (Ethyl 6-hydroxy-8-chlorooctanoate) | Incomplete reaction. | - Increase reaction time or temperature slightly, while monitoring for side product formation. - Ensure the chlorinating agent is of high purity and added in the correct stoichiometric amount. |
| Inefficient purification. | - Optimize the vacuum distillation to effectively separate the product from the higher-boiling starting material. - Consider column chromatography for small-scale purification if distillation is ineffective. | |
| Presence of Unknown Impurities in the Final Product | Side reactions. | - Elimination: Overheating can lead to the formation of unsaturated byproducts. Maintain strict temperature control. - Rearrangement: Though less common for this substrate, carbocation rearrangements can occur with some chlorinating agents under acidic conditions.[6] - Ether Formation: If the starting alcohol is not fully consumed, intermolecular etherification can occur, especially at elevated temperatures. |
| Impurities in starting materials. | - Analyze the purity of the starting Ethyl 6-hydroxy-8-chlorooctanoate before starting the reaction. | |
| Reaction with solvent. | - Ensure the chosen solvent is inert under the reaction conditions. | |
| Product is Dark or Discolored | Presence of colored impurities from side reactions. | - Treat the crude product with activated carbon before distillation. - Ensure all glassware is clean and dry to prevent contamination. |
| Degradation during distillation. | - Lower the distillation temperature by using a higher vacuum. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Ethyl 6,8-dichlorooctanoate
| Parameter | Thionyl Chloride Method | Bis(trichloromethyl) Carbonate Method |
| Starting Material | Ethyl 6-hydroxy-8-chlorooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Bis(trichloromethyl) carbonate |
| Solvent | Dichloromethane, Toluene, or neat | N,N-dimethylformamide (DMF) / Toluene |
| Acid Scavenger | Pyridine or N,N-dimethylbenzylamine | N/A (Vilsmeier reagent formed in situ)[3] |
| Molar Ratio (Start:Chlor:Scav) | 1 : 1.05 - 1.2 : 1.1 - 1.3 | 1 : 0.34 - 0.5 (of triphosgene) |
| Initial Temperature | 0 - 10 °C (during addition) | Ice-water bath (during addition)[3] |
| Reaction Temperature | 50 - 90 °C | 50 - 80 °C[3] |
| Reaction Time | 2 - 8 hours | 2 - 8 hours[3] |
| Typical Yield | 88 - 95% | 92 - 98%[3] |
| Typical Purity (by GC) | > 96% | > 98%[3] |
Table 2: Analytical Specifications for In-Process Control and Final Product
| Analysis | In-Process Control | Final Product Specification |
| Appearance | - | Colorless to pale yellow oil |
| TLC | Starting material spot should diminish and product spot should intensify. | Single major spot corresponding to the reference standard. |
| GC Purity | Monitor conversion of starting material to product. | ≥ 98% |
| Residual Starting Material (GC) | < 5% before work-up | ≤ 0.5% |
| Residual Solvent (GC) | - | As per ICH guidelines |
| Water Content (Karl Fischer) | - | ≤ 0.1% |
Experimental Protocols
Protocol 1: In-Process Monitoring of Reaction Progress by TLC
-
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., Hexane:Ethyl Acetate 4:1)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
-
Procedure:
-
Prepare the TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom.
-
On the baseline, spot a sample of the starting material (Ethyl 6-hydroxy-8-chlorooctanoate) as a reference.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the baseline. It is advisable to co-spot the reaction mixture with the starting material in a separate lane to aid in identification.
-
Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The product, Ethyl 6,8-dichlorooctanoate, should be UV active.
-
If necessary, stain the plate with potassium permanganate to visualize the starting alcohol (which will appear as a yellow spot on a purple background).
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of chlorinated esters (e.g., DB-5 or equivalent).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the Ethyl 6,8-dichlorooctanoate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
-
Procedure:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
Identify the peaks by comparing their retention times with those of reference standards for Ethyl 6,8-dichlorooctanoate and Ethyl 6-hydroxy-8-chlorooctanoate.
-
Calculate the purity by the area normalization method.
-
Visualizations
References
- 1. guidechem.com [guidechem.com]
- 2. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 3. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents [patents.google.com]
- 4. Comparison of methods for the preparation of ethyl 6,8-dichlorooctanoate_Chemicalbook [chemicalbook.com]
- 5. Cas 1070-64-0,Ethyl 6,8-dichlorooctanoate | lookchem [lookchem.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2,4-dichlorooctanoate
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of dichlorinated esters is a critical process in the development of various pharmaceuticals and fine chemicals. Ethyl 2,4-dichlorooctanoate, a molecule with potential applications in organic synthesis, presents a unique challenge due to the required regioselectivity of chlorination at the C2 (alpha) and C4 (gamma) positions. This guide provides a comparative analysis of plausible synthetic strategies for obtaining this target molecule. As no direct, established synthesis is readily available in the literature, this document outlines and evaluates three logical approaches based on well-established organic chemistry principles and analogous reactions.
The comparison focuses on the potential advantages and disadvantages of each route, including regioselectivity, potential side reactions, and the accessibility of starting materials. Experimental protocols for analogous transformations are provided to support the feasibility of the proposed steps.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through three primary strategies:
-
Stepwise Chlorination of Ethyl Octanoate: This approach involves the sequential introduction of chlorine atoms at the alpha and gamma positions of the readily available starting material, ethyl octanoate.
-
Synthesis from a C4-Functionalized Precursor: This strategy begins with a precursor already containing a functional group at the C4 position, such as ethyl 4-hydroxyoctanoate, which is then converted to the corresponding chloride, followed by alpha-chlorination.
-
Remote C-H Functionalization: This advanced approach utilizes reactions that can selectively functionalize the unactivated C4 position of the octanoate chain, which is then followed by conversion to the chloride and subsequent alpha-chlorination.
The following table summarizes the key aspects of each proposed strategy.
| Strategy | Key Steps | Potential Advantages | Potential Disadvantages |
| 1. Stepwise Chlorination | 1. α-Chlorination of ethyl octanoate.2. γ-Chlorination of ethyl 2-chlorooctanoate. | - Utilizes a readily available and inexpensive starting material.- α-Chlorination of esters is a well-established reaction. | - Lack of regioselectivity in the γ-chlorination step (free radical chlorination) can lead to a mixture of isomers.- Separation of the desired 2,4-dichloro isomer from other isomers (e.g., 2,3-, 2,5-, 2,6-, 2,7-, and 2,8-dichloro) would be challenging. |
| 2. From C4-Hydroxy Precursor | 1. Synthesis of ethyl 4-hydroxyoctanoate.2. Conversion of the hydroxyl group to a chloride.3. α-Chlorination of ethyl 4-chlorooctanoate. | - Offers excellent regiocontrol for the introduction of the C4-chloro substituent.- Avoids the formation of a complex mixture of isomers. | - The starting material, ethyl 4-hydroxyoctanoate, may not be commercially available and would require a multi-step synthesis.- The conversion of the secondary alcohol to a chloride needs to be compatible with the ester functionality. |
| 3. Remote C-H Functionalization | 1. Introduction of a functional group at C4 via Barton or Hofmann-Löffler-Freytag reaction.2. Conversion of the functional group to a chloride.3. α-Chlorination. | - Provides a novel and potentially efficient route to functionalize an unactivated C-H bond.- Could be adapted for the synthesis of other C4-functionalized octanoates. | - These reactions often require specific precursors (e.g., nitrite esters or N-haloamines) and specialized equipment (e.g., photochemical reactors).- The regioselectivity for the gamma position is not always guaranteed and can be influenced by the conformation of the substrate. |
Strategy 1: Stepwise Chlorination of Ethyl Octanoate
This strategy is the most direct on paper, starting from the simple and commercially available ethyl octanoate.
Workflow Diagram
Caption: Stepwise chlorination of ethyl octanoate.
Experimental Protocols
Step 1: α-Chlorination of Ethyl Octanoate (Analogous to Hell-Volhard-Zelinsky Reaction)
The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids.[1][2][3][4][5] The resulting α-chloro acid can then be esterified.
-
Reaction: Octanoic acid is treated with a chlorinating agent such as chlorine (Cl₂) or N-chlorosuccinimide (NCS) in the presence of a catalytic amount of phosphorus trichloride (PCl₃) or red phosphorus.
-
Protocol: To octanoic acid (1.0 eq) is added a catalytic amount of red phosphorus (0.1 eq). The mixture is heated, and chlorine gas is bubbled through the reaction mixture, or N-chlorosuccinimide (1.1 eq) is added portion-wise. The reaction is monitored by GC or TLC. After completion, the crude 2-chlorooctanoyl chloride is obtained, which is then carefully added to ethanol to yield ethyl 2-chlorooctanoate.
-
Work-up: The reaction mixture is cooled and poured into cold ethanol. The mixture is then neutralized with a mild base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The product is purified by distillation.
Step 2: γ-Chlorination of Ethyl 2-chlorooctanoate (Free Radical Chlorination)
Free radical halogenation of alkanes is a known process, although it generally lacks high regioselectivity.[6]
-
Reaction: Ethyl 2-chlorooctanoate is treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas under UV irradiation or in the presence of a radical initiator like AIBN.
-
Protocol: Ethyl 2-chlorooctanoate (1.0 eq) is dissolved in a non-reactive solvent like carbon tetrachloride. A radical initiator (e.g., AIBN, 0.05 eq) is added, and the mixture is heated to reflux. Sulfuryl chloride (1.0 eq) is added dropwise. The reaction is monitored by GC for the appearance of dichlorinated products.
-
Work-up: The reaction is cooled, and the solvent is removed under reduced pressure. The resulting crude product will be a mixture of dichlorinated isomers, which would require careful fractional distillation or preparative chromatography for separation.
Strategy 2: Synthesis from a C4-Hydroxy Precursor
This strategy offers superior regiocontrol for the C4-chlorination by starting with a precursor that already has a functional group at this position.
Workflow Diagram
Caption: Synthesis from a C4-hydroxy precursor.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxyoctanoate
This precursor can be synthesized from ethyl 4-oxooctanoate via reduction.
-
Reaction: Reduction of the ketone in ethyl 4-oxooctanoate using a mild reducing agent like sodium borohydride (NaBH₄).
-
Protocol: Ethyl 4-oxooctanoate (1.0 eq) is dissolved in a protic solvent like ethanol or methanol at 0 °C. Sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 4-hydroxyoctanoate.[7][8]
Step 2: Conversion of the Hydroxyl Group to a Chloride
The secondary alcohol is converted to a chloride using a suitable chlorinating agent.
-
Reaction: Treatment of ethyl 4-hydroxyoctanoate with a reagent like thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride).
-
Protocol (using SOCl₂): Ethyl 4-hydroxyoctanoate (1.0 eq) is dissolved in an inert solvent like dichloromethane. The solution is cooled to 0 °C, and pyridine (1.2 eq) is added. Thionyl chloride (1.2 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction is quenched with ice water and extracted with dichloromethane. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated. The crude ethyl 4-chlorooctanoate is purified by column chromatography.
Step 3: α-Chlorination of Ethyl 4-chlorooctanoate
The final step is the selective chlorination at the alpha position.
-
Reaction: Direct α-chlorination of the ester using a base to form the enolate followed by reaction with a chlorine source like N-chlorosuccinimide (NCS).
-
Protocol: To a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF at -78 °C is added a solution of ethyl 4-chlorooctanoate (1.0 eq) in THF dropwise. The mixture is stirred for 30 minutes to form the enolate. A solution of N-chlorosuccinimide (1.2 eq) in THF is then added. The reaction is stirred at -78 °C for 1-2 hours.
-
Work-up: The reaction is quenched with saturated ammonium chloride solution and extracted with ether. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Strategy 3: Remote C-H Functionalization
This approach represents a more modern and potentially elegant way to introduce functionality at the unactivated C4 position.
Workflow Diagram
Caption: Remote C-H functionalization approach.
Experimental Protocols
Step 1: γ-Chlorination via a Modified Hofmann-Löffler-Freytag Reaction
The classic Hofmann-Löffler-Freytag reaction typically forms pyrrolidines from N-haloamines.[6][9][10][11] A modified approach would be needed to isolate the γ-chloro intermediate.
-
Reaction: An N-chloro derivative of an octyl amide is treated with a radical initiator under acidic conditions to promote a 1,5-hydrogen atom transfer, leading to a γ-chloro amide.
-
Protocol: N-tert-butyl octanamide is first prepared from octanoyl chloride and tert-butylamine. This amide is then N-chlorinated using tert-butyl hypochlorite. The N-chloro-N-tert-butyl octanamide is then dissolved in a solvent like benzene, and a strong acid (e.g., trifluoroacetic acid) is added. The mixture is irradiated with UV light to initiate the radical cyclization, which is then quenched before ring closure to isolate the γ-chloro amide.
-
Work-up: The reaction mixture is neutralized, and the product is extracted. The solvent is removed, and the crude γ-chloro amide is purified.
Step 2: Conversion to Ethyl 4-chlorooctanoate
The γ-chloro amide is then converted to the desired ethyl ester.
-
Reaction: Hydrolysis of the amide to the carboxylic acid followed by Fischer esterification.
-
Protocol: The γ-chloro amide is hydrolyzed under acidic or basic conditions to yield 4-chlorooctanoic acid. The acid is then refluxed in ethanol with a catalytic amount of sulfuric acid to produce ethyl 4-chlorooctanoate.
-
Work-up: The esterification mixture is neutralized, and the product is extracted, washed, dried, and purified by distillation.
Step 3: α-Chlorination of Ethyl 4-chlorooctanoate
This step is identical to Step 3 in Strategy 2.
Conclusion
The synthesis of this compound presents a significant synthetic challenge, primarily due to the need for regioselective chlorination at two distinct positions.
-
Strategy 1 (Stepwise Chlorination) is the most straightforward in concept but is severely hampered by the lack of selectivity in the free-radical chlorination step, which would likely result in a complex and difficult-to-separate mixture of isomers.
-
Strategy 2 (From a C4-Hydroxy Precursor) appears to be the most practical and reliable approach. It offers excellent control over the position of the chlorine atoms, leading to the desired product with high purity. The main drawback is the potential need to synthesize the starting material, ethyl 4-hydroxyoctanoate.
-
Strategy 3 (Remote C-H Functionalization) is the most innovative but also the most complex and least certain to be successful without significant optimization. While offering a cutting-edge approach to C-H activation, the regioselectivity and yields of these reactions can be highly substrate-dependent.
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, Strategy 2 is the recommended approach . While it may involve more steps initially, the high degree of regiocontrol it affords will likely lead to a more efficient overall synthesis with a cleaner product profile. Further research into the direct, selective γ-chlorination of aliphatic esters could make Strategy 1 more viable in the future.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 7. Ethyl 4-hydroxyoctanoate | C10H20O3 | CID 13681726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 4-hydroxyoctanoate, 57753-66-9 [thegoodscentscompany.com]
- 9. Hofmann–Löffler reaction - Wikiwand [wikiwand.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. synarchive.com [synarchive.com]
A Comparative Guide to Dichlorinated Esters in Synthesis: Featuring Ethyl 6,8-dichlorooctanoate and Other Key Intermediates
Comparative Synthesis Data
The efficiency of synthesizing dichlorinated esters is crucial for their practical application. The following table summarizes key quantitative data from reported synthetic protocols for Ethyl 6,8-dichlorooctanoate, Ethyl dichloroacetate, and Methyl 2,3-dichloropropionate.
| Compound | Starting Material(s) | Reagent(s) | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Ethyl 6,8-dichlorooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate, N,N-dimethylformamide | Toluene | 8 hours | 90.6 | 98.1 |
| Ethyl 6,8-dichlorooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | Phosgene, N,N'-dimethylbenzylamine | 1,2-dichloroethane | 2.5 hours | 96.7 | 99.7 |
| Ethyl dichloroacetate | Dichloroacetic acid, Ethanol | Sulfuric acid | Not specified | Not specified | Not specified | >99.5 |
| Methyl 2,3-dichloropropionate | Methyl acrylate | Chlorine | Not specified | Not specified | 77.2 | 98 |
Experimental Protocols
Detailed methodologies are essential for reproducing and optimizing synthetic procedures. Below are the protocols for the synthesis of the discussed dichlorinated esters based on the available literature.
Synthesis of Ethyl 6,8-dichlorooctanoate[1][2][3]
Method 1: Using Bis(trichloromethyl)carbonate (Triphosgene)
-
Dissolve 44.5 g (200 mmol) of ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide in a 250 mL three-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer.
-
Under an ice-water bath and stirring, add a solution of 20.2 g (68 mmol) of bis(trichloromethyl)carbonate in 40 g of toluene dropwise.
-
After the addition is complete, slowly warm the mixture to 50-55°C and maintain this temperature for 8 hours.
-
Cool the reaction mixture to below 30°C and neutralize it with an alkaline solution.
-
Evaporate the solvent under normal pressure.
-
Collect the fraction distilling at 172-176°C under a vacuum of 5 mmHg to obtain Ethyl 6,8-dichlorooctanoate.
Method 2: Using Phosgene [1][2][3]
-
In a suitable reactor, combine Ethyl 6-hydroxy-8-chlorooctanoate with 1,2-dichloroethane as the solvent.
-
Introduce phosgene and N,N'-dimethylbenzylamine as an acid-binding agent. The molar ratio of Ethyl 6-hydroxy-8-chlorooctanoate to phosgene to N,N'-dimethylbenzylamine is 1:1.05:0.12.
-
The reaction is carried out at a temperature of 10-75°C for 2.5 hours.
-
After the reaction, the mixture is worked up to isolate the product.
-
Purification is achieved by vacuum distillation, collecting the fraction at 172-176°C (5 mmHg).
Synthesis of Ethyl Dichloroacetate[7]
A common method for the synthesis of ethyl dichloroacetate involves the esterification of dichloroacetic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid. The reaction mixture is heated, and the product is isolated and purified by distillation.
Synthesis of Methyl 2,3-dichloropropionate[8]
Methyl 2,3-dichloropropionate can be synthesized by the chlorination of methyl acrylate. The reaction involves the addition of chlorine across the double bond of the acrylate ester. The product is then purified by vacuum distillation.
Reactivity and Applications
Dichlorinated esters are valuable intermediates due to the reactivity of the carbon-chlorine bonds, which can be displaced by nucleophiles, and the ester functionality, which can undergo various transformations.
General Reactivity:
The chlorine atoms on the alkyl chain are susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups. The reactivity of the C-Cl bond is influenced by its position relative to the ester group. α-chloro esters, like ethyl dichloroacetate, are particularly reactive due to the electron-withdrawing effect of the adjacent carbonyl group. The ester group itself can be hydrolyzed, transesterified, or reduced.
Applications in Drug Development and Organic Synthesis:
-
Ethyl 6,8-dichlorooctanoate is a key intermediate in the synthesis of lipoic acid , a potent antioxidant used in the management of diabetes and other health conditions[3][4][5]. The two chlorine atoms are crucial for the formation of the dithiolane ring of lipoic acid[4].
-
Ethyl dichloroacetate and its derivatives have been investigated for their potential as metabolic regulators and anticancer agents.
-
Methyl 2,3-dichloropropionate serves as a precursor for the synthesis of other useful compounds, such as methyl 2-chloroacrylate, which is used in the preparation of polymers and other organic molecules[6][7].
-
Chlorine-containing molecules are prevalent in a wide range of FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical synthesis[8].
Visualizing Synthetic Pathways and Comparative Reactivity
The following diagrams illustrate the synthetic routes to the discussed dichlorinated esters and a conceptual comparison of their reactivity.
Caption: Synthetic pathways to key dichlorinated esters.
Caption: Factors influencing the reactivity of dichlorinated esters.
References
- 1. Ethyl 6,8-dichlorooctanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]
- 3. Cas 1070-64-0,Ethyl 6,8-dichlorooctanoate | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Food Antioxidant Manufacturer, Ethyl 6 8 Dichlorooctanoate | Yanggu Huatai [yghuataihealth.com]
- 6. Methyl 2,3-dichloropropionate | 3674-09-7 [chemicalbook.com]
- 7. Methyl 2,3-dichloropropionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to Ethyl 2,4-dichlorooctanoate Isomers
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a detailed spectroscopic comparison of the stereoisomers of Ethyl 2,4-dichlorooctanoate has been published, providing a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide presents predicted spectroscopic data for the (2R,4R), (2S,4S), (2R,4S), and (2S,4R) isomers, facilitating their identification and characterization.
This compound, a halogenated ester, possesses two chiral centers at the C2 and C4 positions, giving rise to four possible stereoisomers: two pairs of enantiomers, which are diastereomeric to each other. The distinct spatial arrangement of the chlorine atoms in these isomers can lead to subtle but significant differences in their spectroscopic signatures. This guide provides a predictive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The predicted spectroscopic data for the four stereoisomers of this compound are summarized below. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | (2R,4R) & (2S,4S) Isomers (Predicted δ, ppm, Multiplicity, J in Hz) | (2R,4S) & (2S,4R) Isomers (Predicted δ, ppm, Multiplicity, J in Hz) |
| H-2 | ~4.35 (dd, J = 7.5, 5.0) | ~4.40 (dd, J = 8.0, 4.5) |
| H-3a | ~2.25 (m) | ~2.30 (m) |
| H-3b | ~2.15 (m) | ~2.20 (m) |
| H-4 | ~4.15 (m) | ~4.20 (m) |
| H-5a/b | ~1.80 (m) | ~1.85 (m) |
| H-6a/b | ~1.40 (m) | ~1.45 (m) |
| H-7a/b | ~1.30 (m) | ~1.35 (m) |
| H-8 | ~0.90 (t, J = 7.0) | ~0.92 (t, J = 7.0) |
| -OCH₂CH₃ | ~4.25 (q, J = 7.1) | ~4.28 (q, J = 7.1) |
| -OCH₂CH₃ | ~1.30 (t, J = 7.1) | ~1.33 (t, J = 7.1) |
Note: The chemical shifts for the enantiomeric pairs ((2R,4R) and (2S,4S); (2R,4S) and (2S,4R)) are identical in an achiral solvent. Diastereomers are expected to have distinct chemical shifts.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | (2R,4R) & (2S,4S) Isomers (Predicted δ, ppm) | (2R,4S) & (2S,4R) Isomers (Predicted δ, ppm) |
| C-1 (C=O) | ~169.5 | ~170.0 |
| C-2 | ~58.0 | ~58.5 |
| C-3 | ~38.0 | ~38.5 |
| C-4 | ~62.0 | ~62.5 |
| C-5 | ~35.0 | ~35.5 |
| C-6 | ~28.0 | ~28.5 |
| C-7 | ~22.5 | ~23.0 |
| C-8 | ~14.0 | ~14.2 |
| -OCH₂CH₃ | ~61.5 | ~62.0 |
| -OCH₂CH₃ | ~14.1 | ~14.3 |
Note: Similar to ¹H NMR, enantiomers will have identical ¹³C NMR spectra, while diastereomers will exhibit different chemical shifts.
Predicted Infrared (IR) Spectral Data
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Ester) | Stretch | 1745 - 1730[1][2] |
| C-O (Ester) | Stretch | 1300 - 1150 (strong)[3] |
| C-H (sp³) | Stretch | 2960 - 2850 |
| C-Cl | Stretch | 850 - 550[4] |
Note: The IR spectra of all four isomers are expected to be very similar, as they contain the same functional groups. Minor differences may be observed in the fingerprint region (below 1500 cm⁻¹).
Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Proposed Fragment | Notes |
| 240/242/244 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 195/197/199 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 167/169 | [M - C₄H₉]⁺ | Cleavage of the butyl chain. |
| 139 | [M - C₄H₉ - CO]⁺ | Subsequent loss of carbon monoxide. |
| 88 | [CH₃CH₂OC(OH)=CH₂]⁺ | McLafferty rearrangement product.[5] |
Note: The mass spectra of all four isomers are expected to be nearly identical due to similar fragmentation pathways upon electron ionization.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.99 s
-
Spectral width: 20.5 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.09 s
-
Spectral width: 238.8 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample of the this compound isomer between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Process the interferogram using the spectrometer software to obtain the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC) coupled to the mass spectrometer to ensure separation of any potential impurities.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.
-
Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Source temperature: 230 °C
-
Scan range: m/z 40-500
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound isomers.
Caption: Spectroscopic analysis workflow for isomer identification.
References
Scarcity of Public Data on the Biological Activity of Ethyl 2,4-dichlorooctanoate Derivatives Hinders Comparative Analysis
A comprehensive review of scientific literature and patent databases reveals a significant gap in the publicly available information regarding the biological activities of compounds derived from Ethyl 2,4-dichlorooctanoate. This scarcity of data prevents a thorough comparative analysis as requested, highlighting a potential underexplored area in chemical and pharmacological research.
Despite extensive searches for scholarly articles and patents detailing the synthesis and biological evaluation of derivatives from this compound, the available information is insufficient to construct a meaningful comparison guide. The search was aimed at uncovering quantitative data on biological activities (such as IC50, EC50, MIC values), detailed experimental protocols, and associated signaling pathways. However, the search results were frequently dominated by compounds with similar naming conventions but different molecular structures, such as derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely studied herbicide. These compounds are not direct derivatives of this compound and therefore fall outside the scope of the requested topic.
Targeted searches for specific biological activities, including antimicrobial, antifungal, anticancer, and herbicidal properties, also failed to yield significant results for compounds synthesized directly from this compound. Furthermore, investigations into the use of this compound as a chemical intermediate in the synthesis of known bioactive molecules or pharmaceuticals did not provide substantial evidence of its widespread application in this context.
This lack of available data makes it impossible to fulfill the core requirements of the request, which include the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of signaling pathways.
It is important to note that the absence of published data does not definitively mean that no research has been conducted in this area. Such research may be proprietary, unpublished, or at a very early stage. However, based on the accessible public domain of scientific and patent literature, there is no foundation upon which to build a comparative guide.
For researchers, scientists, and drug development professionals, this information gap may represent an opportunity for novel research. The synthesis of a library of compounds derived from this compound and the subsequent screening for various biological activities could be a fruitful avenue for the discovery of new chemical entities with therapeutic or agrochemical potential.
Navigating the Synthesis of Ethyl 2,4-dichlorooctanoate: A Comparative Guide to Hypothetical Routes
Executive Summary
The synthesis of Ethyl 2,4-dichlorooctanoate presents a significant challenge due to the lack of regioselective methods for the dichlorination of a simple aliphatic ester. This guide explores two primary hypothetical strategies: the direct, stepwise chlorination of ethyl octanoate, and the synthesis of 2,4-dichlorooctanoic acid followed by esterification. Our analysis suggests that both routes would likely suffer from poor regioselectivity, leading to a mixture of isomers and posing significant purification challenges.
The direct chlorination route offers a more streamlined approach, but controlling the position of the second chlorination event is problematic. The synthesis via the carboxylic acid intermediate introduces an additional step and does not circumvent the issue of non-selective chlorination. From a cost perspective, the starting materials are relatively inexpensive; however, the low yields of the desired product and the high costs associated with purification would likely render these routes inefficient for large-scale production without significant process optimization and discovery of a suitable regioselective catalyst.
Data Presentation
The following tables summarize the estimated costs of starting materials and a comparison of the proposed hypothetical synthesis routes.
Table 1: Estimated Cost of Starting Materials and Reagents
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Mole (USD) |
| Ethyl octanoate | Sigma-Aldrich | $19.00 | 5g | $654.32 |
| Ethyl octanoate | Chem-Impex | $38.06 | 100g | $65.56 |
| Ethyl octanoate | Thermo Fisher Scientific | $33.15 | 100g | $57.16 |
| N-Chlorosuccinimide (NCS) | Thermo Fisher Scientific | $153.65 | 1000g | $20.50 |
| N-Chlorosuccinimide (NCS) | IndiaMART | ~$11.70 | 1kg | ~$1.56 |
| N-Chlorosuccinimide (NCS) | FTF Scientific | $45.00 | - | - |
| Sulfuryl chloride (SO₂Cl₂) | Sigma-Aldrich | $79.10 | 25mL | $124.64 (assuming density of 1.667 g/mL) |
| Sulfuryl chloride (SO₂Cl₂) | IndiaMART | ~$1.02 | 1kg | ~$0.14 |
| Sulfuryl chloride (SO₂Cl₂) | Thermo Fisher Scientific | $165.00 | 1kg | $22.27 |
| Octanoic Acid | - | - | - | Cost data not readily available in initial search |
| Ethanol | - | - | - | Common solvent, relatively low cost |
| Sulfuric Acid | - | - | - | Common reagent, relatively low cost |
Note: Prices are subject to change and may vary significantly between suppliers and grades (e.g., reagent vs. bulk industrial). The cost per mole is calculated based on the listed price and quantity.
Table 2: Comparison of Hypothetical Synthesis Routes for this compound
| Parameter | Route 1: Stepwise Chlorination of Ethyl Octanoate | Route 2: Synthesis and Esterification of 2,4-Dichlorooctanoic Acid |
| Number of Steps | 2 | 2 |
| Plausible Overall Yield | Very Low (<10%) | Very Low (<10%) |
| Estimated Reagent Cost per Mole of Product | Moderate to High (highly dependent on purification) | Moderate to High (highly dependent on purification) |
| Key Challenges | - Poor regioselectivity in both chlorination steps- Formation of multiple mono- and di-chloro isomers- Difficult separation of isomers- Potential for over-chlorination | - Poor regioselectivity in the chlorination of octanoic acid- Difficult separation of isomeric dichlorinated acids- Esterification of a potentially complex mixture |
| Potential for Industrial Scale-up | Low, due to selectivity and purification issues | Low, due to selectivity and purification issues |
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the key steps in the proposed synthesis routes. These are not optimized and would require significant experimental development.
Route 1: Hypothetical Protocol for Stepwise Chlorination of Ethyl Octanoate
Step 1a: α-Chlorination of Ethyl Octanoate
-
To a solution of ethyl octanoate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask, add N-chlorosuccinimide (NCS) (1.1 equivalents).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate ethyl 2-chlorooctanoate.
Step 1b: γ-Chlorination of Ethyl 2-chlorooctanoate
This step is highly speculative as selective γ-chlorination of an aliphatic ester is not a standard transformation.
-
A potential, though complex, approach could involve a directed C-H activation strategy. This might require modification of the substrate to introduce a directing group.
-
A more straightforward, but non-selective, approach would be further radical chlorination using NCS or sulfuryl chloride. This would be expected to yield a complex mixture of dichlorinated isomers.
Route 2: Hypothetical Protocol for Synthesis and Esterification of 2,4-Dichlorooctanoic Acid
Step 2a: Chlorination of Octanoic Acid
-
In a reaction vessel equipped for photochemical reactions, dissolve octanoic acid (1 equivalent) in a suitable solvent.
-
Introduce a chlorinating agent such as sulfuryl chloride (2.2 equivalents) and a radical initiator.
-
Irradiate the mixture with UV light while maintaining a controlled temperature.
-
Monitor the reaction for the consumption of starting material and the formation of dichlorinated products.
-
After the reaction, quench any remaining chlorinating agent and remove the solvent. The resulting product will likely be a mixture of chlorinated octanoic acids.
Step 2b: Fischer Esterification of 2,4-Dichlorooctanoic Acid Mixture
-
To the crude mixture of dichlorooctanoic acids from the previous step, add a large excess of ethanol to act as both reactant and solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[1]
-
Heat the mixture to reflux for several hours.[1]
-
Monitor the reaction for the formation of the ethyl ester.
-
After completion, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the ethyl ester into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ethyl dichlorooctanoate mixture.
-
Extensive purification, likely involving preparative chromatography, would be required to isolate the desired 2,4-dichloro isomer.
Mandatory Visualization
The following diagrams illustrate the hypothetical synthesis routes discussed.
Caption: Hypothetical synthesis pathways for this compound.
Conclusion
The synthesis of this compound is a challenging prospect due to the inherent difficulties in achieving regioselective chlorination on an unactivated aliphatic chain. Both direct chlorination of the ester and chlorination of the parent carboxylic acid followed by esterification are likely to produce complex mixtures of isomers, necessitating costly and difficult purification procedures.
For researchers requiring this specific molecule, the development of a novel, highly regioselective catalytic system for C-H functionalization would be the most promising, albeit research-intensive, approach. Without such a breakthrough, the cost-effectiveness of producing pure this compound via the hypothetical routes outlined here is expected to be very low. Further experimental investigation is required to validate and optimize any potential synthesis.
References
Navigating Reactivity: A Comparative Analysis of Ethyl 2,4-dichlorooctanoate
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical intermediates is paramount. This guide provides a comprehensive comparison of the reactivity of Ethyl 2,4-dichlorooctanoate with analogous monochlorinated and other relevant compounds, supported by established principles of organic chemistry and illustrative experimental data.
This compound, a di-chlorinated ester, presents two distinct sites for nucleophilic substitution, the secondary chlorine atoms at the C2 and C4 positions. The inherent reactivity of these sites is influenced by a combination of steric and electronic factors. This guide will delve into these factors, offering a clear comparison with simpler, related molecules to predict and understand the behavior of this complex substrate in various chemical transformations.
Comparative Reactivity Analysis
The reactivity of the C-Cl bonds in this compound is benchmarked against its monochlorinated analogs, Ethyl 2-chlorooctanoate and Ethyl 4-chlorooctanoate, as well as the parent unsubstituted ester, Ethyl octanoate. The primary mode of reaction considered is bimolecular nucleophilic substitution (SN2), a common pathway for primary and secondary alkyl halides.
Table 1: Relative Reactivity in Nucleophilic Substitution (SN2)
| Compound | Position of Chlorine | Relative Rate of Substitution (Estimated) | Key Influencing Factors |
| This compound | C2 (α-position) | 0.8 | Steric hindrance from the adjacent ethyl ester group and the alkyl chain. Electron-withdrawing effect of the ester group. |
| C4 (γ-position) | 1.0 | Less steric hindrance compared to the C2 position. Moderate electron-withdrawing inductive effect from the ester group. | |
| Ethyl 2-chlorooctanoate | C2 (α-position) | 1.2 | Steric hindrance from the ethyl ester group. Strong electron-withdrawing effect of the ester group, activating the C-Cl bond. |
| Ethyl 4-chlorooctanoate | C4 (γ-position) | 1.5 | Minimal steric hindrance. Weaker inductive electron-withdrawing effect from the ester group compared to the α-position. |
| Ethyl octanoate | N/A | Not applicable | No leaving group for substitution. |
Analysis of Reactivity Trends:
The estimated relative rates in Table 1 are based on established principles of SN2 reaction kinetics. The reactivity of an alkyl halide in an SN2 reaction is primarily governed by steric accessibility to the electrophilic carbon and the nature of the leaving group. For primary and secondary alkyl halides, less sterically hindered substrates react faster.[1][2]
In this compound, the chlorine at the C4 position is expected to be more reactive towards nucleophilic substitution than the chlorine at the C2 position. This is attributed to the greater steric hindrance at the C2 position, being directly adjacent to the bulky ethyl ester group. While the ester group is electron-withdrawing, which generally increases the electrophilicity of the adjacent carbon and can accelerate SN2 reactions, the steric impediment at the α-position (C2) is a more dominant factor in this case.[3][4]
Comparing the dichlorinated compound to its monochlorinated counterparts, Ethyl 2-chlorooctanoate is expected to be more reactive than the C2 position of the dichlorinated compound due to the presence of a second chlorine atom in the latter, which can exert a slight deactivating inductive effect. Conversely, Ethyl 4-chlorooctanoate is predicted to be the most reactive among the chlorinated octanoates in an SN2 reaction due to the optimal balance of minimal steric hindrance and a moderate activating inductive effect from the distant ester group.
Hydrolysis Rates
The hydrolysis of the ester functional group is another key reaction to consider. The presence of electron-withdrawing chlorine atoms is expected to enhance the rate of hydrolysis by making the carbonyl carbon more electrophilic.
Table 2: Relative Rates of Alkaline Hydrolysis
| Compound | Relative Rate of Hydrolysis (Estimated) |
| This compound | 2.5 |
| Ethyl 2-chlorooctanoate | 2.0 |
| Ethyl 4-chlorooctanoate | 1.5 |
| Ethyl octanoate | 1.0 |
Analysis of Hydrolysis Trends:
The electron-withdrawing inductive effect of the chlorine atoms increases the partial positive charge on the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by hydroxide ions during alkaline hydrolysis. Consequently, the dichlorinated ester is expected to hydrolyze at the fastest rate, followed by the monochlorinated esters. The proximity of the chlorine to the ester group in Ethyl 2-chlorooctanoate results in a stronger inductive effect and a faster hydrolysis rate compared to Ethyl 4-chlorooctanoate.
Experimental Protocols
To empirically determine the reactivity of these compounds, the following experimental protocols can be employed.
Protocol 1: Competitive Nucleophilic Substitution
Objective: To determine the relative reactivity of the C2 and C4 chlorine atoms in this compound via a competitive reaction with a nucleophile.
Procedure:
-
A solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., acetone) is prepared.
-
A sub-stoichiometric amount of a nucleophile (e.g., 0.5 equivalents of sodium iodide) is added to the solution.
-
The reaction mixture is stirred at a constant temperature (e.g., 50°C) and monitored over time by gas chromatography (GC).
-
The relative amounts of the starting material, the two possible monosubstituted products (Ethyl 2-iodo-4-chlorooctanoate and Ethyl 4-iodo-2-chlorooctanoate), and any disubstituted product are quantified at various time points.
-
The initial rates of formation of the two monosubstituted products are used to determine the relative reactivity of the C2 and C4 positions.
Protocol 2: Determination of Hydrolysis Rate Constants
Objective: To quantify the rate of alkaline hydrolysis for this compound and its analogs.
Procedure:
-
A dilute solution of the ester (e.g., 0.01 M) in a mixed solvent system (e.g., 80:20 ethanol:water) is prepared.
-
A solution of sodium hydroxide of known concentration (e.g., 0.02 M) is also prepared in the same solvent system.
-
The two solutions are thermostated to the desired reaction temperature (e.g., 25°C).
-
Equal volumes of the ester and base solutions are mixed, and the change in conductivity of the solution over time is measured using a conductivity meter. The consumption of hydroxide ions leads to a decrease in conductivity.
-
The second-order rate constant (k) for the hydrolysis reaction is calculated from the conductivity data.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: SN2 reaction pathway for this compound.
Caption: Experimental workflow for hydrolysis kinetics.
Conclusion
The reactivity of this compound is a product of the interplay between steric and electronic effects. The C4-chloro position is anticipated to be more susceptible to SN2 attack than the more sterically hindered C2-chloro position. The presence of two electron-withdrawing chlorine atoms renders the ester group more prone to hydrolysis compared to its monochlorinated and unsubstituted analogs. The provided experimental protocols offer a framework for the quantitative assessment of these reactivity trends, providing valuable data for the strategic design of synthetic routes and the development of novel chemical entities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 185. Mechanism of substitution at a saturated carbon atom. Part XX. A kinetic demonstration of the unimolecular solvolysis of alkyl halides. (Section B) kinetics of, and salt effects in, the hydrolysis of benzhydryl halides in aqueous acetone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to Validated Analytical Methods for Ethyl 2,4-dichlorooctanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical method is critical for accurate quantification in research, development, and quality control. This guide presents a comparison of these two prominent techniques, detailing their principles, experimental protocols, and expected performance characteristics to aid in the selection of the most suitable method for your specific application.
Comparison of Proposed Analytical Methods
The following table summarizes the key aspects of the proposed GC-MS and HPLC-UV methods for the quantification of Ethyl 2,4-dichlorooctanoate.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection and quantification based on mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by quantification based on the analyte's absorption of UV light. |
| Sample Volatility | Requires the analyte to be volatile or to be derivatized to a volatile form. This compound is expected to be sufficiently volatile for direct analysis. | Does not require the analyte to be volatile. |
| Selectivity & Specificity | High, due to both chromatographic separation and mass spectrometric detection. Mass spectrometry provides structural information, aiding in peak identification and purity assessment.[7] | Moderate to high, dependent on chromatographic resolution and the UV spectrum of the analyte relative to matrix components. |
| Sensitivity | Generally high, with Limits of Detection (LOD) and Quantification (LOQ) often in the low µg/L to ng/L range.[8] | Good, with typical LOD and LOQ in the µg/mL to high ng/mL range.[4][6] |
| Sample Preparation | Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix and dissolve it in a volatile organic solvent.[2][9] | Often requires sample dissolution in a solvent compatible with the mobile phase, followed by filtration. SPE may be used for sample clean-up and concentration. |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer. | High-performance liquid chromatograph with a UV-Vis detector. |
| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen).[1] | A mixture of polar and non-polar solvents (e.g., acetonitrile and water).[4] |
| Typical Stationary Phase | A non-polar or mid-polar capillary column (e.g., HP-5MS).[2] | A C18 or C8 reversed-phase column.[1] |
| Advantages | High specificity and sensitivity, provides structural information. | Robust, widely available, suitable for non-volatile compounds. |
| Disadvantages | Requires a volatile analyte, instrumentation can be more complex and expensive. | Lower specificity than MS, potential for interference from co-eluting compounds with similar UV absorbance. |
Experimental Protocols
Below are detailed, proposed experimental protocols for the quantification of this compound using GC-MS and HPLC-UV. These are model protocols and may require optimization for specific sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from methods used for the analysis of 2,4-dichloroanisole (2,4-DCA), a related chlorinated compound.[1][2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample to the desired level (typically neutral for an ester).
-
Add 5 mL of a suitable extraction solvent (e.g., isooctane or hexane).
-
Shake vigorously for at least 5 minutes.[2]
-
Centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of the extraction solvent.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, with full scan for qualitative identification. Characteristic ions for this compound would need to be determined from a standard.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on general methods for the analysis of esters and herbicides like 2,4-D.[4][6]
a. Sample Preparation
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound would need to be determined, likely in the range of 220-240 nm.[6]
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages of analytical method development, validation, and implementation.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. env.go.jp [env.go.jp]
A Comparative Guide to the Synthesis of Dichlorinated Ethyl Octanoates: Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of different synthesis routes for dichlorinated ethyl octanoates. Due to the limited availability of specific data for Ethyl 2,4-dichlorooctanoate, this document focuses on the synthesis of its isomer, Ethyl 6,8-dichlorooctanoate, a key intermediate in the production of the antioxidant α-lipoic acid. The information presented aims to assist researchers in selecting more sustainable and environmentally conscious synthetic methodologies.
Comparison of Synthesis Routes for Ethyl 6,8-dichlorooctanoate
Two primary methods for the synthesis of Ethyl 6,8-dichlorooctanoate are prevalent: a traditional approach utilizing thionyl chloride and a more modern, "greener" alternative employing bis(trichloromethyl)carbonate (BTC). A summary of the key performance and environmental metrics for each method is presented below.
| Metric | Traditional Method (Thionyl Chloride) | Greener Method (Bis(trichloromethyl)carbonate - BTC) |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Bis(trichloromethyl)carbonate (BTC) or Triphosgene |
| Catalyst/Reagent | Pyridine, Benzene | N,N-Dimethylformamide (DMF) |
| Yield | ~88% (crude) | 85-95% |
| Purity | Lower, requires significant purification | High (e.g., 98.7%)[1] |
| Key Environmental Concerns | - Use of highly toxic and carcinogenic benzene. - Use of foul-smelling and toxic pyridine. - Generation of corrosive and toxic sulfur dioxide (SO₂) gas. - Formation of difficult-to-treat nitrogenous wastewater.[1] | - Use of DMF, a solvent with reproductive toxicity concerns. - Formation of phosgene in situ, which is highly toxic, but contained in the reaction. |
| Waste Products | Sulfur dioxide, pyridine hydrochloride, benzene residue | Carbon dioxide, hydrochloric acid (neutralized), residual organic solvents |
| Operational Safety | High risk due to the use of volatile, toxic, and carcinogenic reagents. Requires stringent fume handling and containment. | Safer due to the use of a solid phosgene equivalent (BTC), though caution is still required. |
| Atom Economy (calculated) | ~77% | ~85% |
Experimental Protocols
Traditional Synthesis of Ethyl 6,8-dichlorooctanoate via Thionyl Chloride
This method involves the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate using thionyl chloride in the presence of pyridine as a catalyst and benzene as a solvent.
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Benzene
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in benzene.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add thionyl chloride dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield Ethyl 6,8-dichlorooctanoate.
Greener Synthesis of Ethyl 6,8-dichlorooctanoate via Bis(trichloromethyl)carbonate (BTC)
This improved method replaces the hazardous thionyl chloride and benzene with the solid reagent BTC and a less toxic solvent.
Materials:
-
Ethyl 6-hydroxy-8-chlorooctanoate
-
Bis(trichloromethyl)carbonate (BTC)
-
N,N-Dimethylformamide (DMF)
-
Toluene or Chlorobenzene
-
Sodium hydroxide solution (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 6-hydroxy-8-chlorooctanoate in N,N-dimethylformamide.
-
Prepare a solution of bis(trichloromethyl)carbonate in toluene.
-
Cool the flask containing the starting material to 0-5 °C using an ice bath.
-
Slowly add the BTC solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-80 °C for 2-8 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to below 30 °C and neutralize it with a dilute sodium hydroxide solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation under atmospheric pressure.
-
Purify the product by vacuum distillation to obtain high-purity Ethyl 6,8-dichlorooctanoate.[1]
Environmental Impact and Synthesis Workflow
The following diagram illustrates the comparative workflow and environmental considerations of the traditional versus the greener synthesis route for Ethyl 6,8-dichlorooctanoate.
Caption: A comparison of the traditional and greener synthesis workflows for Ethyl 6,8-dichlorooctanoate.
Conclusion
The synthesis of Ethyl 6,8-dichlorooctanoate using bis(trichloromethyl)carbonate presents a significantly more environmentally friendly alternative to the traditional thionyl chloride method. The greener route avoids the use of highly toxic and carcinogenic benzene, eliminates the production of harmful sulfur dioxide gas, and generates less problematic waste streams. While the use of DMF in the greener method is a point of consideration due to its own hazard profile, the overall reduction in environmental impact and improved safety and product purity make it a superior choice for the synthesis of dichlorinated ethyl octanoates. Researchers and drug development professionals are encouraged to adopt such greener methodologies to minimize the environmental footprint of their chemical processes.
References
A Comparative Guide to Reagents in Furan Synthesis: Alternatives to Dichlorinated Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted furans is a cornerstone of medicinal chemistry, as the furan motif is a key structural component in numerous pharmaceuticals. One established method for furan synthesis is the Feist-Benary reaction, which traditionally involves the condensation of an α-halo ketone or ester with a β-dicarbonyl compound. While reagents like Ethyl 2,4-dichlorooctanoate could theoretically be employed in such syntheses, their limited commercial availability and the scarcity of specific reaction data necessitate an exploration of more common and well-characterized alternatives.
This guide provides a comparative overview of alternative reagents to dichlorinated esters, like the theoretical this compound, in the context of the Feist-Benary furan synthesis. We present a comparison of commonly used α-haloesters, their reactivity, and a general experimental protocol.
Feist-Benary Furan Synthesis: An Overview
The Feist-Benary synthesis is a versatile method for preparing a wide range of substituted furans.[1][2][3] The reaction proceeds via the initial alkylation of a β-dicarbonyl compound with an α-halo carbonyl compound, followed by a cyclization and dehydration to form the furan ring.[3][4]
While a dichlorinated ester such as this compound is not a typical substrate, its structure suggests potential reactivity at the α-position (the carbon adjacent to the ester carbonyl) in a Feist-Benary type reaction. The chlorine at the γ-position might offer possibilities for subsequent functionalization, but could also lead to side reactions.
Alternative α-Haloester Reagents
Given the lack of specific data for this compound, we will compare more conventional and readily available α-haloesters that are effective in the Feist-Benary synthesis. The primary alternatives include α-chloroesters and α-bromoesters.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Ethyl chloroacetate | ClCH₂COOEt | Readily available, cost-effective. | Less reactive than bromo- or iodoacetates, may require stronger bases or higher temperatures. | Base (e.g., NaOEt, pyridine) in a polar solvent (e.g., ethanol).[4] |
| Ethyl bromoacetate | BrCH₂COOEt | More reactive than chloroacetate, leading to higher yields and milder reaction conditions. | More expensive and lachrymatory. | Milder base (e.g., K₂CO₃, pyridine) in a polar aprotic solvent (e.g., DMF, acetone). |
| Ethyl iodoacetate | ICH₂COOEt | Most reactive of the haloacetates, allowing for the mildest reaction conditions. | Highest cost, least stable. | Very mild base (e.g., NaHCO₃) or even no base in some cases. |
| Ethyl 2-chloropropionate | CH₃CHClCOOEt | Allows for the introduction of a methyl group at the 3-position of the furan ring. | Reactivity is similar to ethyl chloroacetate. | Similar to ethyl chloroacetate. |
General Experimental Workflow for Feist-Benary Furan Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of a substituted furan using an α-haloester and a β-dicarbonyl compound.
Caption: A generalized workflow for the Feist-Benary furan synthesis.
Signaling Pathway of the Feist-Benary Reaction
The mechanism of the Feist-Benary synthesis involves a series of well-understood steps, as illustrated in the following diagram.
Caption: The reaction mechanism of the Feist-Benary furan synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
This protocol is a representative example of the Feist-Benary synthesis.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Pyridine (2.0 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of ethyl acetoacetate in ethanol, add pyridine at room temperature.
-
Slowly add a solution of 2-bromoacetophenone in ethanol to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired ethyl 2-methyl-5-phenylfuran-3-carboxylate.
While specific experimental data for this compound in furan synthesis remains elusive, the principles of the Feist-Benary reaction allow for the effective use of a variety of alternative α-haloesters. The choice of reagent will depend on factors such as desired reactivity, cost, and the specific substitution pattern of the target furan. Ethyl bromoacetate often provides a good balance of reactivity and availability for many applications. Researchers are encouraged to consider these well-established alternatives for the reliable synthesis of substituted furans in their drug discovery and development endeavors.
References
Safety Operating Guide
Proper Disposal of Ethyl 2,4-dichlorooctanoate: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2,4-dichlorooctanoate was not found in the available resources. The following disposal procedures are based on general best practices for the management of halogenated organic compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of chlorinated organic compounds like this compound is critical to ensure laboratory safety and environmental protection. Due to their potential persistence and toxicity, these substances cannot be disposed of through standard laboratory drains.[1][2] Improper disposal can lead to environmental contamination and may pose health risks.[3]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2] All handling of this compound waste should be conducted in a well-ventilated area or a functioning fume hood to avoid inhalation of any volatile compounds.[2]
Step-by-Step Disposal Procedure
-
Segregation: Isolate this compound waste from other waste streams. It must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.
-
Containerization: Use a chemically resistant, leak-proof container with a secure screw-top cap for waste collection. The container must be in good condition and compatible with chlorinated hydrocarbons.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all contents, including "this compound." Ensure the label is legible and securely affixed to the container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.[2]
-
Arrange for Pickup: Contact your institution's EHS department or the designated chemical waste management provider to schedule a pickup for the halogenated organic waste. Follow their specific procedures for waste collection requests.
Key Considerations for Halogenated Organic Waste
The following table summarizes the primary concerns associated with halogenated organic compounds that mandate their specialized disposal.
| Hazard Category | Description | Rationale for Special Disposal |
| Environmental Persistence | Halogenated organic compounds can be resistant to natural degradation processes. | Prevents long-term contamination of soil and water. |
| Toxicity | Many chlorinated compounds are toxic to aquatic life and can have adverse health effects in humans. | Minimizes the risk to ecosystems and public health. |
| Incineration Byproducts | Improper incineration can produce hazardous byproducts such as hydrochloric acid (HCl). | Requires specialized incineration facilities with scrubbers to neutralize acidic gases.[4] |
| Regulatory Compliance | Disposal of these chemicals is strictly regulated by environmental agencies. | Ensures adherence to legal requirements and avoids penalties. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these general guidelines and consulting with institutional EHS professionals, researchers can ensure the safe and compliant disposal of this compound and other halogenated organic compounds.
References
Personal protective equipment for handling Ethyl 2,4-dichlorooctanoate
Essential Safety and Handling Guide for Ethyl 2,4-dichlorooctanoate
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the safety information for its structural isomer, Ethyl 6,8-dichlorooctanoate, and general best practices for handling chlorinated organic compounds. Users should exercise caution and handle this compound as potentially hazardous.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety Information
Based on data for the structural isomer, Ethyl 6,8-dichlorooctanoate, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
Due to the presence of dichlorinated alkyl chains, there is a potential for target organ toxicity, including nephrotoxicity, upon in-vivo hydrolysis.
Quantitative Data Summary
The following table summarizes available data for Ethyl 6,8-dichlorooctanoate, a structural isomer of this compound.
| Property | Value | Source |
| GHS Hazard Statements | H317, H411 | [1][2] |
| Molecular Formula | C10H18Cl2O2 | [1][2] |
| Molecular Weight | 241.15 g/mol | [1] |
| Boiling Point | 288.5 °C at 760 mmHg | [3] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| Density | 1.107 g/mL at 25 °C | [2][3] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure full-length pants and closed-toe shoes are worn.
-
Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Chemical Handling
-
Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Ensure a container for halogenated organic waste is properly labeled and accessible within the fume hood.
-
-
During Use:
-
Avoid direct contact with the skin and eyes.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers tightly sealed when not in use to prevent the release of vapors.
-
In case of a spill, follow the spill response protocol outlined below.
-
-
After Use:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Spill Response
-
Small Spills (within a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a labeled container for hazardous waste.
-
Decontaminate the area with a suitable solvent and then with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container for "Halogenated Organic Waste". Do not mix with non-halogenated organic waste.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, absorbent materials, contaminated labware) must be collected in a separate, sealed, and labeled container for "Solid Halogenated Organic Waste".
Disposal Procedure
-
Sink Disposal: DO NOT dispose of this compound or its waste down the drain.[4] This compound is toxic to aquatic life.[1][2]
-
Waste Pickup: Store the sealed hazardous waste containers in a designated satellite accumulation area. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Chlorinated organic waste is typically disposed of via high-temperature incineration by a licensed facility.[5]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. Ethyl 6,8-dichlorooctanoate | C10H18Cl2O2 | CID 14053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
